5-Fluoro-4-hydroxy-2H-chromen-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDOIYLPXZMHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CC(=O)O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Comparative SAR of 5-Fluoro-4-Hydroxycoumarin vs. 4-Hydroxycoumarin
Executive Summary
This technical guide provides a rigorous structure-activity relationship (SAR) analysis comparing the industry-standard anticoagulant scaffold, 4-hydroxycoumarin (4-HC) , with its fluorinated derivative, 5-fluoro-4-hydroxycoumarin (5-F-4-HC) .
For drug development professionals, the 5-fluoro modification represents a critical bioisosteric substitution. While the 4-hydroxycoumarin core is the pharmacophore for Vitamin K antagonists (e.g., Warfarin), the introduction of a fluorine atom at the C5 position—"peri" to the hydroxyl group—introduces profound electronic and steric perturbations. This guide details the synthetic pathways, physicochemical shifts, and pharmacological implications of this specific modification.
Section 1: Structural & Physicochemical Analysis[1][2]
The core distinction between these two scaffolds lies in the electronic and steric environment of the enolic hydroxyl group at position 4, which is the primary ionization center for biological activity.
Core Scaffold Comparison
| Feature | 4-Hydroxycoumarin (4-HC) | 5-Fluoro-4-hydroxycoumarin (5-F-4-HC) |
| Molecular Formula | C₉H₆O₃ | C₉H₅FO₃ |
| MW | 162.14 g/mol | 180.13 g/mol |
| C5 Substituent | Hydrogen | Fluorine |
| Electronic Effect | Standard resonance delocalization | Strong Inductive withdrawal (-I) at C5 |
| Steric Environment | Open access to 4-OH | Peri-interaction between 5-F and 4-OH |
| pKa (4-OH) | ~4.1 (Acidic enol) | < 4.1 (Predicted increased acidity due to -I) |
The "Peri" Effect and Intramolecular Dynamics
In 5-F-4-HC, the fluorine atom is located at the C5 position, spatially adjacent to the C4-hydroxyl group. This creates a unique peri-interaction :
-
Electronic Withdrawal: Fluorine is highly electronegative. Through the inductive effect (-I), it withdraws electron density from the ring system, stabilizing the negative charge on the deprotonated 4-enolate oxygen. This theoretically lowers the pKa, making the 5-F derivative more acidic than the parent 4-HC.
-
Electrostatic Repulsion: The lone pairs on the fluorine atom and the carbonyl/hydroxyl oxygens create a region of high electron density. Unlike H-bonding which might stabilize a conformation, the F...O repulsion can twist the optimal binding geometry.
-
Intramolecular Hydrogen Bonding: While fluorine is a poor H-bond acceptor compared to oxygen, the proximity allows for a weak C5-F...H-O4 interaction. However, in aqueous physiological media, solvation usually overrides this weak intramolecular bond.
Section 2: Synthetic Pathways
The synthesis of 5-F-4-HC requires specific regiochemical control. Unlike 4-HC, which is derived from ubiquitous methyl salicylate, the 5-fluoro analog requires 6-fluorosalicylic acid derivatives to place the fluorine correctly at the C5 position of the final coumarin ring.
Retrosynthetic Logic
-
4-HC Precursor: Methyl Salicylate (OH at C2, COOMe at C1).
-
5-F-4-HC Precursor: Methyl 6-Fluorosalicylate.
-
Note: In the coumarin numbering system, the carbon originally ortho to the carboxyl group in the salicylate becomes C5. Therefore, a 6-fluoro substituent on the salicylate becomes a 5-fluoro substituent on the coumarin.
-
Visualization of Synthetic Routes
Caption: Comparative synthetic pathways. Note the specific requirement for 6-fluorosalicylate to achieve 5-substitution.
Section 3: Pharmacological SAR (Anticoagulant Context)
The primary pharmacological target for 4-hydroxycoumarins is the Vitamin K Epoxide Reductase complex subunit 1 (VKORC1) .
Mechanism of Action
4-Hydroxycoumarins act as competitive inhibitors of VKORC1. The 4-hydroxy group mimics the naphthoquinone ring of Vitamin K. The anionic form (enolate) is essential for binding to the active site residues.
Impact of 5-Fluoro Substitution
-
Binding Affinity: The 5-position is sterically sensitive. In the binding pocket of VKORC1, the "top" edge of the coumarin ring (positions 5, 6, 7, 8) interacts with hydrophobic residues.
-
Observation: 6-fluoro and 7-fluoro derivatives of Warfarin often retain or enhance potency due to favorable hydrophobic interactions and metabolic blocking.
-
5-Fluoro Drawback: The 5-F atom is sterically crowded against the 4-OH and the critical 3-substituent (e.g., the phenyl-alkyl chain in Warfarin). This steric clash often reduces binding affinity compared to the 6- or 7-isomers.
-
-
Metabolic Stability: Fluorine substitution typically blocks metabolic hydroxylation (Phase I metabolism).
-
Warfarin Metabolism: Major hydroxylation sites are C6, C7, C8, and C10 (on the side chain). C5 is not a primary metabolic soft spot.
-
Section 4: Experimental Protocols
Protocol: Synthesis of 5-Fluoro-4-hydroxycoumarin
Objective: Synthesize 5-F-4-HC from Methyl 6-fluorosalicylate via the Boyd-Robertson method.
Materials:
-
Methyl 6-fluorosalicylate (1.0 eq)
-
Acetic anhydride (4.0 eq)
-
Sodium metal (1.2 eq) or NaH
-
Toluene (Solvent)[1]
Step-by-Step Workflow:
-
Acetylation/Cyclization:
-
Dissolve Methyl 6-fluorosalicylate in acetic anhydride.
-
Add Sodium metal slowly (exothermic) to generate the sodium enolate.
-
Heat to reflux (140°C) for 4 hours. The reaction undergoes an intramolecular Claisen condensation to form 3-acetyl-5-fluoro-4-hydroxycoumarin .
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
-
Hydrolysis (Deacetylation):
-
Pour the reaction mixture into ice water.
-
Collect the precipitate (3-acetyl intermediate).
-
Reflux the intermediate in 10% HCl/Ethanol for 6 hours to remove the 3-acetyl group via acid-catalyzed hydrolysis and decarboxylation.
-
-
Purification:
-
Cool to precipitate the crude 5-F-4-HC.
-
Recrystallize from Ethanol/Water.
-
Validation: Confirm structure via ¹H-NMR (Look for loss of acetyl peak and specific coupling constants of the fluoro-substituted ring).
-
Protocol: In Vitro VKORC1 Inhibition Assay
Objective: Compare IC50 of 5-F-4-HC vs 4-HC.
-
Preparation:
-
Source Recombinant human VKORC1 microsomes.
-
Substrate: Vitamin K Epoxide (KO).
-
Reducing Agent: DTT (Dithiothreitol).
-
-
Assay Reaction:
-
Incubate microsomes with test compounds (0.1 nM – 100 µM) in buffer (pH 7.4) for 10 mins.
-
Initiate reaction by adding Vitamin K Epoxide and DTT.
-
Incubate at 37°C for 30 mins.
-
-
Quantification:
-
Stop reaction with ice-cold acetonitrile.
-
Measure the production of Vitamin K Quinone (K) or Hydroquinone (KH2) via HPLC-UV or LC-MS/MS.
-
Calculation: Plot % Inhibition vs Log[Concentration] to determine IC50.
-
Section 5: Data Presentation & Logic Visualization
SAR Logic Flow
Caption: Causal analysis of the 5-fluoro modification on biological outcomes.
References
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available at: [Link]
-
Structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarin. ResearchGate. Available at: [Link]
Sources
The Therapeutic Potential of 5-Fluorinated Coumarin Derivatives: A Technical Whitepaper on Design, Synthesis, and Pharmacological Evaluation
Executive Summary
Coumarins (1,2-benzopyrones) represent a privileged class of pharmacophores in medicinal chemistry, known for their broad spectrum of biological activities. The strategic bioisosteric replacement of hydrogen with fluorine—particularly at the 5-position of the aromatic ring—profoundly alters the pharmacokinetic and pharmacodynamic profiles of the coumarin scaffold. This in-depth technical guide explores the molecular rationale behind fluorination, details the therapeutic applications of 5-fluorinated coumarins across oncology and neurology, and provides field-proven, self-validating protocols for their synthesis and preclinical evaluation.
Molecular Rationale: The "Fluorine Effect" on the Coumarin Scaffold
The introduction of fluorine atoms into the coumarin core is not merely a structural variation; it is a calculated modification to optimize drug-like properties. Fluorination at the 5-position (or multi-fluorination at the 6,8-positions) achieves three critical objectives:
-
Metabolic Stability: Fluorine blocks cytochrome P450-mediated oxidation sites on the electron-rich aromatic ring, significantly extending the molecule's half-life in vivo (1)[1].
-
Lipophilicity and BBB Penetration: The highly electronegative nature of fluorine increases the overall lipophilicity of the coumarin derivative. This is paramount for central nervous system (CNS) targets, enabling efficient blood-brain barrier (BBB) penetration (2)[2].
-
Target Affinity: Fluorine modulates the pKa of adjacent functional groups (e.g., 7-hydroxyl groups) and participates in multipolar halogen bonding within protein binding pockets, thereby increasing target affinity and fluorescence quantum yields (1)[1].
Therapeutic Applications & Mechanistic Pathways
Oncology: Multi-Kinase Inhibition and Apoptosis
Fluorinated coumarin scaffolds have been engineered to engage multiple oncogenic pathways. Strategic substitutions at the 3- and 4-positions, combined with fluorination on the homocyclic ring, yield derivatives with potent antiproliferative activity. Specific fluorinated analogs act as dual inhibitors of VEGFR-2 and p38α MAPK, which are critical kinases driving tumor angiogenesis and proliferation (3)[3]. Mechanistically, these compounds induce programmed cell death in breast cancer models (e.g., MCF-7 cells) by downregulating the anti-apoptotic protein BCL-2 and upregulating caspase-9 cascades ().
Neurology: MAO-B Inhibition and PET Imaging
In the CNS, coumarin derivatives serve as highly selective, reversible inhibitors of Monoamine Oxidase B (MAO-B), a validated target for neurodegenerative diseases like Parkinson's (4)[4]. The addition of fluorine enables the development of 18F-radiolabeled coumarins as Positron Emission Tomography (PET) tracers. Probes such as (R)-[18F]5 exhibit exceptional affinity (Ki = 4.1 nM) and selectivity for Tau tangles over amyloid-beta, providing a dual diagnostic and therapeutic (theranostic) mechanism for Alzheimer's disease (2)[2].
Antimicrobial and Antifungal Efficacy
Fluorinated coumarins containing oxime ether moieties exhibit profound antifungal properties. Compounds like (E)-6-chloro-7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde O-allyl oxime (Compound 5f) have demonstrated potent efficacy against agricultural pathogens like Botrytis cinerea, significantly outperforming standard commercial agents like Osthole (5)[5].
Quantitative Pharmacological Data
The following table summarizes the quantitative efficacy of key fluorinated coumarin derivatives across various therapeutic targets:
| Compound Identifier | Target / Disease Model | Biological Activity (IC50 / EC50 / Ki) | Reference |
| Compound 16 (Fluorinated) | MCF-7 (Breast Cancer Cells) | IC50 = 7.90 µg/mL | 3 |
| Compound 16 (Fluorinated) | VEGFR-2 Kinase | 94% Inhibition | 3 |
| (R)-[18F]5 (PET Tracer) | MAO-B / Tau Tangles | Ki = 4.1 nM | [[2]]() |
| Coumarin Derivative 2 | Human MAO-B | Ki = 0.1 µM | 4 |
| Compound 5f (Oxime ether) | Botrytis cinerea (Fungal) | EC50 = 5.75 µg/mL | 5 |
Validated Synthetic Protocols: Pechmann Condensation
The primary synthetic route to 5-fluorinated coumarins involves the Pechmann condensation of a fluorinated phenol with a β-keto ester (1)[1].
Caption: Workflow of Pechmann condensation for 5-fluorinated coumarin synthesis.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a dropping funnel, dissolve 10 mmol of the fluorinated phenol (e.g., 2,4-difluororesorcinol) and 10 mmol of ethyl acetoacetate in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.
-
Catalysis (Causality Check): Slowly add phosphorus oxychloride (POCl3) dropwise. Causality: POCl3 is explicitly selected as the dehydrating agent over concentrated H2SO4 to minimize unwanted sulfonation of the electron-rich resorcinol ring, ensuring high regioselectivity during the electrophilic aromatic substitution step.
-
Reaction & Self-Validation: Allow the mixture to warm to room temperature and stir for 4-6 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) mobile phase. The complete disappearance of the fluorinated phenol spot validates reaction completion.
-
Quenching & Extraction: Cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium acetate. Extract the product into diethyl ether (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from cold ethanol to yield the pure 5-fluorinated coumarin derivative. Confirm structure via 1H, 13C, and 19F NMR spectroscopy.
Preclinical Evaluation Methodologies
To evaluate the therapeutic potential of the synthesized compounds, robust in vitro assays are required.
Caption: Dual therapeutic pathways of fluorinated coumarins in oncology and neurology.
Step-by-Step Methodology: VEGFR-2 Kinase Inhibition Assay
-
Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Dilute the recombinant human VEGFR-2 enzyme and the fluorinated coumarin test compounds (serial dilutions from 100 µM to 1 nM in DMSO).
-
Reaction Initiation (Causality Check): Add the substrate peptide and ATP to initiate the reaction. Causality: The ATP concentration must be strictly maintained at or below its Km value (typically ~10 µM for VEGFR-2). Using physiological ATP levels (~1 mM) in vitro would artificially outcompete the reversible coumarin inhibitors, masking their true binding affinity and generating false negatives.
-
Incubation & Detection: Incubate the microplate at room temperature for 60 minutes. Add the detection reagent (e.g., Kinase-Glo® Luminescent Reagent) to measure residual ATP, which inversely correlates with kinase activity.
-
Data Analysis & Self-Validation: Measure luminescence using a microplate reader. Self-Validation: The assay must include a known positive control (e.g., Sorafenib) and a vehicle control (DMSO). Calculate the Z'-factor for the plate; a Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio, ensuring the IC50 calculations are trustworthy.
Conclusion
The 5-fluorinated coumarin scaffold is a highly versatile and potent pharmacophore. By carefully controlling the synthetic pathways—such as utilizing POCl3-catalyzed Pechmann condensations—researchers can generate libraries of compounds with enhanced metabolic stability and target affinity. As demonstrated by their profound efficacy in VEGFR-2 inhibition, apoptosis induction, and MAO-B targeted PET imaging, these derivatives hold immense promise for the next generation of oncological and neurological therapeutics.
References
- Synthesis of Novel Fluorescent Coumarin Derivatives from 2,4-Difluororesorcinol: Applications and Protocols Source: Benchchem URL
- Source: PMC (NIH)
- Fluorinated Coumarin Derivatives as Selective PET Tracer for MAO-B Imaging Source: ResearchGate URL
- Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation Source: MDPI URL
- Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer Source: AREEO URL
- Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs Source: ACS Publications URL
Sources
physical properties and solubility of 5-fluoro-4-hydroxycoumarin
An In-Depth Technical Guide to the Physical Properties and Solubility of 5-Fluoro-4-hydroxycoumarin
Foreword: The Imperative of Foundational Characterization
In the landscape of drug discovery and materials science, the coumarin scaffold stands as a privileged structure, renowned for a spectrum of biological activities, most notably as anticoagulants that antagonize vitamin K.[1][2] The introduction of fluorine into small molecules can profoundly alter their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide focuses on 5-fluoro-4-hydroxycoumarin, a halogenated derivative whose precise characteristics are critical for its development. A comprehensive understanding of its physical properties and solubility is not merely academic; it is the bedrock upon which all subsequent research—from formulation to in vivo studies—is built. This document provides both a summary of known data for related compounds and, more critically, the authoritative experimental frameworks required to precisely characterize the 5-fluoro isomer.
Molecular Structure and Physicochemical Properties
The structure of 5-fluoro-4-hydroxycoumarin is defined by a benzopyrone core. The key features influencing its behavior are the acidic enolic hydroxyl group at the C4 position, the lactone carbonyl, the aromatic ring, and the C5 fluorine substituent. The electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl group and the overall electron distribution of the molecule.
Furthermore, the 4-hydroxycoumarin moiety exists in a tautomeric equilibrium between the 4-hydroxy-2-pyrone form and the 2,4-chromanedione form.[3][4] While NMR studies on the parent 4-hydroxycoumarin in DMSO suggest the hydroxy-pyrone form is predominant[5], this equilibrium is fundamental to its chemistry.
Caption: Keto-enol tautomerism of the 4-hydroxycoumarin scaffold.
Quantitative data for the 5-fluoro isomer is not extensively reported in publicly available literature. Therefore, the following table presents data for closely related isomers to provide an expected range, underscoring the necessity of experimental verification for the title compound.
Table 1: Summary of Physicochemical Properties of Fluorinated 4-Hydroxycoumarins
| Property | 5-Fluoro-4-hydroxycoumarin | 6-Fluoro-4-hydroxycoumarin | 7-Fluoro-4-hydroxycoumarin |
| Molecular Formula | C₉H₅FO₃ | C₉H₅FO₃[6][7] | C₉H₅FO₃[8] |
| Molecular Weight | 180.13 g/mol | 180.13 g/mol [6][7] | 180.13 g/mol [8] |
| Appearance | Data not available (Expected: White to off-white powder) | White to light yellow powder/crystal[6][7] | Off-white powder[8] |
| Melting Point (°C) | Requires experimental determination | 246 - 252[6], 248 - 251[9], 249 (dec.)[10] | 220 - 225[8] |
| UV-Vis λmax | Requires experimental determination | Data not available | Data not available |
| CAS Number | Data not available | 1994-13-4[6][7] | 2145-27-9[8] |
Solubility Profile
Solubility is a critical determinant of a compound's utility in biological assays and its potential for formulation. The principle of "like dissolves like" provides a foundational predictive framework.[11] 5-Fluoro-4-hydroxycoumarin possesses both polar functionalities (hydroxyl, carbonyl) capable of hydrogen bonding and a larger, relatively nonpolar aromatic system.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble due to hydrogen bonding with the hydroxyl and carbonyl groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be soluble. DMSO, in particular, is an excellent solvent for many coumarin derivatives.[12][13]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.
-
Aqueous Media (e.g., Water, Buffers): Solubility is expected to be low but highly pH-dependent due to the acidic hydroxyl group. In basic media (pH > pKa), the compound will deprotonate to form a more soluble phenolate salt. The parent 4-hydroxycoumarin has a low water solubility of 0.223 g/L.[14]
Table 2: Predicted and Known Solubility of 4-Hydroxycoumarin Analogs
| Solvent | 5-Fluoro-4-hydroxycoumarin | 4-Hydroxycoumarin (Parent Compound) | Rationale / Notes |
| DMSO | Predicted: Soluble | ~30 mg/mL[12] | A versatile polar aprotic solvent.[15] |
| Ethanol | Predicted: Soluble | ~30 mg/mL[12] | Polar protic solvent capable of H-bonding. |
| Methanol | Predicted: Soluble | Soluble | Similar to ethanol. |
| Water | Predicted: Low | 0.223 g/L[14] | Solubility will increase significantly at pH > pKa. |
| Aqueous Buffers (e.g., PBS) | Requires experimental determination | ~0.16 mg/mL (in 1:5 Ethanol:PBS pH 7.2)[12] | Crucial for biological assays; pH-dependent. |
Expert Insight: The introduction of a fluorine atom can subtly alter solubility compared to the parent compound. While often increasing lipophilicity, its impact is vector-dependent and can influence crystal lattice energy. Therefore, direct experimental measurement is non-negotiable for accurate characterization.
Experimental Protocols for Core Property Determination
The following sections provide detailed, field-proven methodologies for determining the melting point and thermodynamic solubility. These protocols are designed to be self-validating and generate reliable, reproducible data.
Protocol: Melting Point Determination via Capillary Method
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this transition occurs over a narrow range (typically 0.5-1.0°C). Impurities depress and broaden the melting range, making it a crucial indicator of purity.[16] This protocol utilizes a digital melting point apparatus for precision.
Methodology:
-
Sample Preparation:
-
Ensure the 5-fluoro-4-hydroxycoumarin sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Jab the open end of a glass capillary tube into the powder pile several times.[17]
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. To ensure dense packing, drop the capillary tube down a long, hollow tube (e.g., a 1-meter glass tube or PVC pipe) onto the benchtop several times.[17]
-
The final packed sample height should be 2-3 mm.[17][18] An excessive sample size will lead to an artificially broad melting range.
-
-
Initial (Rapid) Determination:
-
If the approximate melting point is unknown, perform a rapid determination first.[16]
-
Place the loaded capillary into the heating block of the apparatus.[18]
-
Set a fast heating rate (e.g., 10-20°C/minute).[16]
-
Record the approximate temperature range from the first sign of liquid (shrinking, droplet formation) to complete liquefaction.[17] This provides a target for the precise measurement.
-
-
Precise (Slow) Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid scan.[17]
-
Crucially, never reuse a melted sample. Use a fresh, newly packed capillary tube for each measurement.[19]
-
Insert the new capillary.
-
Set the heating rate to a slow value, approximately 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.[19]
-
Causality: A slow heating rate is essential to maintain thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate reading.[18]
-
Record the temperature (T₁) when the very first droplet of liquid appears.
-
Record the temperature (T₂) when the last solid crystal melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
Repeat the precise determination at least twice more with fresh samples to ensure reproducibility. Consistent values validate the result.
-
Caption: Workflow for accurate melting point determination.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Principle: The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[11] It involves creating a saturated solution by agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the liquid phase is then quantified.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 5-fluoro-4-hydroxycoumarin to a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25°C or 37°C for physiological relevance).[20]
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. This is a critical step and typically requires 24-72 hours.[11]
-
Causality: Insufficient agitation time will result in an underestimation of the true equilibrium solubility. Preliminary time-course experiments are recommended to determine when the dissolved concentration plateaus.[20]
-
-
Phase Separation:
-
Once equilibrium is established, the undissolved solid must be completely separated from the saturated solution.[21]
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully aspirate the supernatant. For maximum accuracy, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the compound.[11] This removes any remaining fine particulates.
-
-
Quantification of Solute:
-
The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[11][21]
-
Standard Curve: Prepare a series of standard solutions of 5-fluoro-4-hydroxycoumarin of known concentrations in the same solvent.
-
Analysis: Inject the standards and the filtered sample solution into the HPLC system.
-
Calculation: Create a calibration curve by plotting the peak area from the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of the unknown sample.
-
-
Data Reporting:
Caption: A generalized workflow for the shake-flask solubility method.
Conclusion
The physical and solubility properties of 5-fluoro-4-hydroxycoumarin are indispensable parameters for its advancement as a research tool or therapeutic candidate. While data from analogous structures provide a valuable starting point, this guide emphasizes the paramount importance of rigorous, empirical determination. The detailed protocols for melting point and equilibrium solubility analysis provided herein represent robust, industry-standard methods for generating the high-quality data required by researchers, scientists, and drug development professionals to make informed decisions and accelerate their research programs.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- University of Calgary. Melting point determination.
- Westlab Canada. (2023). Measuring the Melting Point.
- Vernier. DETERMINATION OF MELTING POINTS.
- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Schultheiss, N., & Spahn-Langguth, H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
- University of Toronto. (2013). Experiment 1 - Melting Points.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.
- Chem-Impex. 6-Fluoro-4-hydroxycoumarin.
- Kodess, M., et al. (2015). Structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarins. ResearchGate.
- Royal Society of Chemistry. Synthesis, characterization and spectroscopic properties of water soluble coumarins substituted with oligomeric alkoxy functions.
- Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry.
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The Fluorine Effect: Engineering 4-Hydroxycoumarin Bioactivity
This guide details the structural, physicochemical, and pharmacological impact of fluorine substitution on the 4-hydroxycoumarin (4-HC) scaffold.[1][2] It is designed for medicinal chemists and drug development scientists optimizing anticoagulant, anticancer, or antimicrobial agents.
Technical Guide | Version 2.0 [2][3]
Executive Summary: The Fluorine Advantage
The 4-hydroxycoumarin (4-HC) scaffold is the pharmacophore backbone of Vitamin K antagonists (e.g., Warfarin) and emerging antiproliferative agents.[1] While the parent scaffold is potent, it suffers from rapid oxidative metabolism and suboptimal lipophilicity.[1]
Fluorine substitution acts as a "metabolic shield" and "electronic tuner." By replacing specific hydrogen atoms with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H), researchers can block Cytochrome P450 (CYP) oxidation sites without imposing significant steric penalties, while simultaneously modulating the pKa of the enolic hydroxyl group to alter binding affinity.[1]
Key Strategic Impacts:
-
Metabolic Stability: Fluorination at C6 or C7 blocks the primary sites of CYP2C9-mediated hydroxylation.[2][3]
-
Acidity Modulation: Electron-withdrawing fluorine atoms lower the pKa of the 4-OH group, stabilizing the anionic species required for VKORC1 interaction.[2]
-
Lipophilicity: Increases LogP, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.[1][2]
Physicochemical Profiling
The introduction of fluorine alters the electronic landscape of the coumarin ring.
Acidity (pKa) and Ionization
The 4-hydroxyl group of coumarin is acidic (pKa ~4.1).[1] In physiological pH (7.4), 4-HC exists primarily as a monoanion, which is the active pharmacophore for the Vitamin K Epoxide Reductase (VKORC1) enzyme.[1]
| Compound | Substituent | pKa (Approx) | Electronic Effect |
| 4-Hydroxycoumarin | -H | 4.1 | Reference |
| 6-Fluoro-4-HC | -F (C6) | ~3.8 - 4.0 | Inductive withdrawal (-I) stabilizes the enolate anion.[2][3] |
| 3-Chloro-4-HC | -Cl (C3) | ~3.5 | Strong -I effect; often increases potency but alters binding mode.[2][3] |
| 6,8-Difluoro-7-OH | -F (C6, C8) | < 3.0 | Drastic acidification; used in fluorescent probes (e.g., Marina Blue).[1][2][3] |
Fluorescence and Detection
Unlike the parent molecule, 6-fluoro-4-hydroxycoumarin exhibits strong fluorescence.[2][3][4] This property is exploited in:
-
Theranostics: Simultaneous drug delivery and cellular imaging.
-
Metabolic Assays: Tracking drug distribution without radiolabeling.[2]
Synthetic Architectures
Synthesis of fluorinated 4-HC derivatives requires careful selection of precursors to ensure regioselectivity.[2][3] The two primary routes are the Malonic Acid Condensation (Pechmann-like) and the Claisen Condensation .
Route A: The Malonic Acid/POCl₃ Method (Direct Cyclization)
Best for synthesizing the core 4-HC scaffold from substituted phenols.
Reaction:
Regioselectivity Rules:
-
From 4-Fluorophenol: Yields 6-Fluoro-4-hydroxycoumarin .[2][3] The fluorine at the para position of the phenol directs the cyclization ortho to the hydroxyl group.
-
From 3-Fluorophenol: Yields a mixture, predominantly 7-Fluoro-4-hydroxycoumarin .[2][3] The cyclization occurs para to the activating -OH group (sterically favored over the crowded position between F and OH).
Route B: Claisen Condensation (Substituted Acetophenones)
Best for introducing complex substituents at the C3 position.
Reaction:
Figure 1: Synthetic pathways for regioisomeric fluorinated 4-hydroxycoumarins.
Pharmacology: The Metabolic Shield
The primary failure mode for coumarin anticoagulants is variable metabolism. Warfarin is a racemic mixture where S-warfarin (5x more potent) is rapidly metabolized by CYP2C9.[2][3]
Mechanism of Metabolic Blocking
CYP2C9 primarily hydroxylates the coumarin ring at positions 6 and 7 .
-
Non-fluorinated: C-H bond energy ~98 kcal/mol.[2] Rapid hydroxylation
Inactive metabolite.[2] -
Fluorinated: C-F bond energy ~116 kcal/mol.[2] The C-F bond is oxidatively inert under physiological conditions.
Strategic Implication: Substituting C6 or C7 with fluorine prevents the formation of 6-hydroxywarfarin or 7-hydroxywarfarin, significantly extending the plasma half-life (
Figure 2: Fluorine substitution at C6/C7 blocks CYP2C9-mediated inactivation.[1][2][3]
Experimental Protocols
Protocol: Synthesis of 6-Fluoro-4-hydroxycoumarin
Objective: Produce high-purity scaffold for SAR studies.
-
Reagents:
-
Procedure:
-
Mix: In a round-bottom flask, combine 4-fluorophenol and malonic acid.
-
Catalyze: Add ZnCl₂ and POCl₃.
-
Heat: Stir at 60–70°C for 12–18 hours. Note: Do not exceed 80°C to prevent polymerization.[3]
-
Quench: Cool the mixture and pour slowly onto 200 g of crushed ice/water with vigorous stirring.
-
Isolate: Filter the precipitate.[5] Wash with cold water (3x 50 mL).
-
Validation: Check purity via TLC (Ethyl Acetate:Hexane 1:1) and ¹H-NMR (expect loss of C6 proton signal).
-
Protocol: VKORC1 Inhibition Assay (In Vitro)
Objective: Determine
-
System: HEK293 cells overexpressing human VKORC1.[2]
-
Substrate: Vitamin K epoxide (KO).
-
Method:
-
Incubate cell microsomes with test compounds (0.1 nM – 10 µM) for 15 min.
-
Add Vitamin K epoxide and DTT (reductant).
-
Incubate at 37°C for 30 min.
-
Stop Reaction: Add isopropanol/hexane extraction buffer.
-
Quantify: Measure produced Vitamin K quinone (K) via HPLC-UV (248 nm).
-
-
Calculation: Plot % conversion vs. log[Inhibitor] to derive
.
References
-
Jung, J. C., et al. (2009).[1] "Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives." Molecules, 14(11), 4790-4803.[2] Link
-
Lewis, R. J., et al. (1974). "Warfarin: Stereochemical aspects of its metabolism and the interaction with phenylbutazone." Journal of Clinical Investigation, 53(6), 1607-1617.[2] Link
-
Al-Majedy, Y. K., et al. (2015).[1][2] "4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization." American Journal of Chemistry, 5(3A), 48-51.[2] Link
-
Tasco, G., et al. (2020). "Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation." Science, 370(6517).[1] Link
-
Kirchheiner, J., & Brockmöller, J. (2005). "Clinical consequences of cytochrome P450 2C9 polymorphisms." Clinical Pharmacology & Therapeutics, 77(1), 1-16.[2] Link
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An In-Depth Technical Guide to 5-Fluoro-4-hydroxy-2H-chromen-2-one: Synthesis, Properties, and Therapeutic Potential
Introduction
The 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin) scaffold is a cornerstone in medicinal chemistry, most famously represented by the anticoagulant drug warfarin.[1][2] These benzopyranone derivatives exhibit a vast range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[2][3] The strategic introduction of fluorine into bioactive molecules is a well-established method in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. This guide focuses on the specific, albeit less documented, isomer 5-Fluoro-4-hydroxy-2H-chromen-2-one. While a dedicated CAS number (799262-09-2) exists, publicly available empirical data is scarce.[4] Therefore, this document serves as a comprehensive technical resource, synthesizing known information on close analogs to predict the properties, outline a robust synthetic strategy, and explore the potential applications of this promising compound.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The core identifiers for 5-Fluoro-4-hydroxy-2H-chromen-2-one, alongside its parent compound and a common positional isomer for comparison, are detailed below. Many properties for the 5-fluoro isomer are predicted based on established chemical principles and data from its analogs.
Table 1: Core Chemical Identifiers
| Identifier | 5-Fluoro-4-hydroxy-2H-chromen-2-one | 4-hydroxy-2H-chromen-2-one (Parent) | 6-Fluoro-4-hydroxy-2H-chromen-2-one (Isomer) |
| IUPAC Name | 5-Fluoro-4-hydroxy-2H-chromen-2-one | 4-hydroxy-2H-chromen-2-one | 6-fluoro-4-hydroxy-2H-chromen-2-one |
| CAS Number | 799262-09-2[4] | 1076-38-6[1][5] | 1994-13-4[6][7][8][9][10] |
| Molecular Formula | C₉H₅FO₃ | C₉H₆O₃ | C₉H₅FO₃ |
| Molecular Weight | 180.13 g/mol | 162.14 g/mol | 180.13 g/mol [8] |
| Canonical SMILES | C1=CC=C2C(=C1F)C(=CC(=O)O2)O | C1=CC=C2C(=C1)C(=CC(=O)O2)O | C1=CC2=C(C=C1F)C(=CC(=O)O2)O[6] |
| InChIKey | Not readily available | VXIXUWQIVKSKSA-UHFFFAOYSA-N[3] | JCOYNGQUPPGRNB-UHFFFAOYSA-N[6] |
Table 2: Predicted and Known Physicochemical Properties
| Property | 5-Fluoro-4-hydroxy-2H-chromen-2-one (Predicted) | 4-hydroxy-2H-chromen-2-one (Experimental) | 6-Fluoro-4-hydroxy-2H-chromen-2-one (Experimental) |
| Melting Point | ~220-230 °C | 211-213 °C | 246-252 °C[8] |
| pKa | ~4.0-4.5 | ~5.0[11] | ~4.2-4.7 |
| LogP | ~1.8 | 1.4 | ~1.8 |
| Solubility | Sparingly soluble in water; soluble in DMF, DMSO, Ethanol | Soluble in DMF, DMSO, Ethanol[3] | Soluble in polar organic solvents |
Rationale for Predictions: The introduction of a fluorine atom, being highly electronegative, is expected to increase the acidity (lower the pKa) of the 4-hydroxyl group compared to the parent compound.[12] Fluorination typically increases the octanol-water partition coefficient (LogP), enhancing lipophilicity. The melting point is predicted to be significantly higher than the parent compound, a common effect of fluorine substitution due to altered crystal lattice energies.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway: The Pechmann Condensation
The Pechmann condensation is the most robust and widely utilized method for synthesizing coumarin scaffolds from simple starting materials.[13][14] It involves the acid-catalyzed reaction of a phenol with a β-ketoester. For the target compound, a plausible and efficient route would involve the condensation of 2-fluorophenol with diethyl malonate.
dot
Caption: Proposed workflow for the synthesis of 5-Fluoro-4-hydroxy-2H-chromen-2-one.
Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluorophenol (1.0 eq) and diethyl malonate (1.2 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (or a solid acid catalyst like Amberlyst-15 for a greener approach) to the mixture.
-
Heating: Heat the reaction mixture to 120-140 °C with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Fluoro-4-hydroxy-2H-chromen-2-one.
-
Characterization: Confirm the structure and purity of the final product using the spectroscopic methods detailed below.
Predicted Spectroscopic Data
While empirical data is not available, the key spectroscopic features can be reliably predicted based on the analysis of fluorinated coumarins and related structures.[12][15]
Table 3: Predicted Spectroscopic Features
| Technique | Parameter | Predicted Value/Observation | Rationale |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (δ 7.0-8.0 ppm), C3-H (δ ~5.8 ppm), OH (broad singlet, δ >10 ppm) | The fluorine at C5 will induce doublet-of-doublets splitting patterns for adjacent aromatic protons (H6, H7, H8). The C3 proton will appear as a singlet. |
| ¹³C NMR | Chemical Shifts (δ) | C2 (lactone C=O, ~160 ppm), C4 (enol C-OH, ~165 ppm), C5 (C-F, ~155-160 ppm, large ¹JCF coupling) | The carbon directly attached to fluorine (C5) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Other carbons in the fluorinated ring will show smaller 2- and 3-bond C-F couplings. |
| ¹⁹F NMR | Chemical Shift (δ) | Singlet or multiplet around -120 to -140 ppm (relative to CFCl₃) | The precise shift and multiplicity will depend on coupling to nearby aromatic protons. This is a definitive technique for confirming fluorination.[16] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200-3000 (broad, O-H), ~1710 (C=O, lactone), ~1620, 1580 (C=C, aromatic), ~1200 (C-F) | These values correspond to the characteristic vibrational frequencies of the key functional groups present in the molecule. |
| Mass Spec. (EI) | m/z | M⁺ at 180.02 | Corresponds to the exact mass of the C₉H₅FO₃ molecular ion. Fragmentation patterns would likely involve the loss of CO. |
Potential Biological Activity and Applications
Anticoagulant Activity: Inhibition of the Vitamin K Cycle
The primary and most studied biological activity of 4-hydroxycoumarins is their function as Vitamin K antagonists.[17] They inhibit the enzyme Vitamin K Epoxide Reductase (VKOR), which is crucial for recycling Vitamin K to its active, reduced form.[11] This depletion of active Vitamin K prevents the post-translational carboxylation of glutamate residues in blood clotting factors II, VII, IX, and X, rendering them inactive and thereby producing an anticoagulant effect.[18] It is highly probable that 5-Fluoro-4-hydroxy-2H-chromen-2-one would exert its biological effect through this same mechanism.
dot
Caption: Proposed mechanism of action via inhibition of the Vitamin K cycle.
Rationale for Fluorine Substitution
-
Enhanced Potency: The fluorine atom at the C5 position can alter the electronic distribution of the aromatic ring, potentially leading to stronger binding interactions with the VKOR enzyme.
-
Improved Pharmacokinetics: Fluorine substitution often blocks sites of metabolic oxidation, which can increase the half-life and bioavailability of a drug. This could lead to a more favorable dosing regimen.
-
Other Potential Activities: Beyond anticoagulation, the 4-hydroxycoumarin scaffold has been investigated for anticancer and antimicrobial activities.[2][19][20] The unique properties conferred by the fluorine atom could modulate these activities, opening new avenues for therapeutic development.
Analytical Methodologies
For research and development, robust analytical methods are required to quantify 5-Fluoro-4-hydroxy-2H-chromen-2-one in various matrices, from reaction mixtures to biological samples.
Table 4: Comparison of Potential Analytical Methods
| Parameter | HPLC-UV/Fluorescence | GC-MS (with Derivatization) |
| Principle | Separation by reverse-phase chromatography, detection by UV absorbance or native fluorescence. | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. |
| Specificity | Good to Excellent. Fluorescence detection offers higher specificity than UV.[21] | Excellent. Mass fragmentation patterns provide definitive identification. |
| Sensitivity (LOQ) | ~10-50 ng/mL[21] | ~0.5-5 ng/mL |
| Sample Prep. | Simple extraction or "dilute-and-shoot".[22][23][24] | More complex; requires derivatization of the hydroxyl group to increase volatility. |
| Throughput | High | Moderate |
| Recommendation | Ideal for routine quantification in quality control and pharmacokinetic studies due to its robustness and high throughput.[21][22] | Best suited for structural confirmation and trace-level quantification where high specificity is paramount. |
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-Fluoro-4-hydroxy-2H-chromen-2-one is not widely available, handling precautions should be based on the known hazards of the 4-hydroxycoumarin class.
-
Hazard Class: Expected to be harmful if swallowed, causing skin and serious eye irritation.[25][26]
-
Mechanism of Toxicity: The primary risk is anticoagulant activity, which can lead to hemorrhage after repeated exposure or high-dose ingestion.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[27][28][29]
-
Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.[28]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[27][28]
Conclusion and Future Directions
5-Fluoro-4-hydroxy-2H-chromen-2-one represents a molecule of significant interest at the intersection of coumarin chemistry and fluorine-based drug design. Based on the well-established pharmacology of its parent scaffold, it holds considerable promise as a potent anticoagulant with potentially enhanced pharmacokinetic properties. This guide provides a foundational framework by predicting its chemical properties, outlining a clear synthetic strategy, and proposing its mechanism of action. The next critical steps for the scientific community are the empirical synthesis, full spectroscopic characterization, and in-vitro/in-vivo biological evaluation of this compound. Such studies will be essential to validate its predicted attributes and determine its true potential as a next-generation therapeutic agent.
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- Reddy, C. S., Raghu, M., & Rao, K. V. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13697-13713.
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- 13. Pechmann Condensation [organic-chemistry.org]
- 14. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. pjmhsonline.com [pjmhsonline.com]
- 20. Synthesis, antioxidant and antitumor activities of new coumarins grafted to 5-fluorouracil - ProQuest [proquest.com]
- 21. academic.oup.com [academic.oup.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tcichemicals.com [tcichemicals.com]
- 26. lobachemie.com [lobachemie.com]
- 27. fishersci.com [fishersci.com]
- 28. echemi.com [echemi.com]
- 29. oxfordlabfinechem.com [oxfordlabfinechem.com]
Technical Guide: Tautomerism of 5-Fluoro-4-Hydroxy-2H-Chromen-2-One
Executive Summary
The structural integrity of 5-fluoro-4-hydroxy-2H-chromen-2-one (5-fluoro-4-hydroxycoumarin) is governed by a complex tautomeric equilibrium that directly influences its pharmacokinetics, receptor binding affinity, and solubility profile. While the parent scaffold, 4-hydroxycoumarin, is a well-documented anticoagulant pharmacophore (e.g., Warfarin), the introduction of a fluorine atom at the C5 position introduces unique electronic and steric perturbations.
This guide provides a mechanistic analysis of the tautomeric landscape of this compound, emphasizing the "peri-interaction" between the 5-fluoro substituent and the 4-hydroxyl group. It establishes a self-validating analytical framework combining Variable Temperature NMR (VT-NMR), X-ray crystallography, and Density Functional Theory (DFT) to definitively assign tautomeric states in solution and solid phases.
Part 1: The Tautomeric Landscape
Structural Equilibrium
4-Hydroxycoumarins do not exist as a single static structure. They oscillate between three primary tautomers. For the 5-fluoro derivative, this equilibrium is skewed by the electronegativity and lone-pair donation of the fluorine atom.
The three critical species are:
-
Form A (Enol): 5-fluoro-4-hydroxy-2H-chromen-2-one. (Aromatic, generally most stable).
-
Form B (Keto): 5-fluoro-chroman-2,4-dione. (Non-aromatic heterocyclic ring).[1][2][3]
-
Form C (Rare Enol): 5-fluoro-2-hydroxy-4H-chromen-4-one. (Chromone-like).
Pathway Visualization
The following diagram illustrates the proton transfer mechanisms driving this equilibrium.
Figure 1: Tautomeric equilibrium pathways. The 5-fluoro substituent stabilizes Form A via intramolecular interactions.
Part 2: The 5-Fluoro Substituent Effect
The introduction of fluorine at position 5 is not merely a bioisosteric replacement; it fundamentally alters the thermodynamics of the system through two competing mechanisms.
The "Peri" Interaction (Stabilization)
In the 4-hydroxy (Enol) form, the hydroxyl group at C4 and the fluorine at C5 are in a peri-relationship (physically adjacent on the naphthalene-like fused ring system).
-
Mechanism: The hydroxyl proton acts as a Hydrogen Bond Donor (HBD), and the fluorine lone pairs act as a weak Hydrogen Bond Acceptor (HBA).
-
Consequence: This forms a pseudo-6-membered ring via an intramolecular O-H···F hydrogen bond. This interaction locks the molecule into the Enol (Form A) state, significantly raising the energy barrier required to tautomerize to the Keto form compared to the non-fluorinated parent [1].
Inductive Acidification (Reactivity)
Fluorine is highly electronegative (
-
Mechanism: The electron-withdrawing nature of 5-F pulls electron density away from the C4-OH bond.
-
Consequence: The pKa of the 4-hydroxyl group decreases (becomes more acidic). While the Enol form is thermodynamically stabilized by the H-bond, the proton is more labile to base-catalyzed exchange or deprotonation. This makes the 5-fluoro derivative a more potent nucleophile in its ionized state than 4-hydroxycoumarin [2].
Part 3: Analytical Validation & Protocols
To rigorously define the tautomeric state of your specific lot of 5-fluoro-4-hydroxy-2H-chromen-2-one, you must employ a multi-modal approach. Relying on a single technique (like LC-MS) is insufficient due to rapid proton exchange in the ion source.
Experimental Protocol: NMR Solvent Screen
Objective: Determine the dominant tautomer in solution and assess the strength of the intramolecular H-bond.
Reagents:
-
Compound: 10 mg 5-fluoro-4-hydroxy-2H-chromen-2-one.
-
Solvent A: DMSO-d6 (H-bond disrupting).
-
Solvent B: CDCl3 or CD2Cl2 (Non-polar, preserves intramolecular H-bonds).
Workflow:
-
Preparation: Dissolve 5 mg of compound in 0.6 mL of Solvent A and Solvent B in separate NMR tubes.
-
Acquisition:
-
Run 1H NMR (min 400 MHz). Focus on the region 10–14 ppm (OH/NH) and 3–6 ppm (alkene/methylene).
-
Run 19F NMR (without proton decoupling if possible) to observe F-H coupling.
-
-
Analysis Criteria:
| Feature | Enol Form (Form A) | Keto Form (Form B) |
| 1H Signal (C3-H) | Singlet at ~5.6 - 6.0 ppm (Vinyl proton) | Doublet/Singlet at ~3.8 ppm (Methylene -CH2-) |
| 1H Signal (OH) | Downfield broad singlet (>11 ppm) | Absent (or very weak enolic impurity) |
| 13C Signal (C2) | ~162 ppm (Lactone Carbonyl) | ~168 ppm (Amide/Ester-like) |
| 13C Signal (C4) | ~165 ppm (Enolic Carbon) | ~190-200 ppm (Ketone Carbonyl) |
| 19F-1H Coupling | Through-space coupling to OH may be visible in CDCl3 | No coupling to OH |
Interpretation:
-
In CDCl3 , you should observe >95% Enol form due to the stabilizing O-H···F interaction.
-
In DMSO-d6 , the solvent will compete for the proton. If the O-H signal shifts significantly upfield or disappears (broadens), the intramolecular bond is weak. If the shift remains >11 ppm, the intramolecular O-H···F bond is strong [3].
Computational Protocol: DFT Validation
Objective: Calculate the relative free energies (
Step-by-Step:
-
Software: Gaussian 16 or ORCA.
-
Method: DFT using the B3LYP or M06-2X functional.
-
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for H-bonding and Fluorine).
-
Solvation Model: IEFPCM (Polarizable Continuum Model) for Chloroform and DMSO.
-
Calculation:
-
Optimize Geometry for Enol and Keto forms.
-
Run Frequency calculation (ensure no imaginary frequencies).
-
Compare Gibbs Free Energy.
-
Expectation: Enol form should be lower in energy by >5 kcal/mol due to aromaticity and the 5-F interaction.
-
Part 4: Implications for Drug Discovery
Pharmacokinetics (ADME)
The tautomeric state dictates lipophilicity.
-
Enol Form: Planar and capable of internal H-bonding. This "hides" the polar hydroxyl group, increasing LogP and membrane permeability (passive diffusion).
-
Keto Form: More polar, less planar.
-
Insight: The 5-fluoro substitution likely improves oral bioavailability compared to the parent compound by locking the molecule in the more lipophilic "closed" H-bonded Enol conformation.
Binding Affinity
When docking this molecule into protein targets (e.g., VKORC1 for anticoagulation):
-
Do not use the Keto form in docking simulations unless the binding pocket is known to catalyze tautomerization.
-
The 5-F atom can serve as a multipolar anchor. Ensure your docking grid accounts for the specific electron density of the fluorine (use appropriate force fields like OPLS3e).
Synthesis & Purification
-
Acid/Base Sensitivity: During synthesis, avoid strong basic conditions for prolonged periods, as the Keto form (generated as the enolate) is susceptible to ring-opening hydrolysis.
-
Crystallization: Recrystallize from non-polar solvents (e.g., Toluene/Hexane) to maximize the yield of the stable Enol polymorph.
References
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine. Source: National Institutes of Health (PMC) URL:[Link]
-
Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Source: Canadian Journal of Chemistry URL:[2][4][Link]
-
Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Source: ResearchGate (Full Text) URL:[Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Source: Molecules (MDPI) URL:[Link]
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. escholarship.org [escholarship.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Note: Microwave-Assisted Synthesis of 5-Fluoro-4-Hydroxycoumarin Derivatives
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of 5-fluoro-4-hydroxycoumarin and its subsequent derivatives using microwave irradiation. While 4-hydroxycoumarins are privileged structures in medicinal chemistry (anticoagulants, HIV protease inhibitors), the introduction of a fluorine atom at the C5 position is strategically valuable for modulating metabolic stability and altering pKa.
Traditional thermal synthesis (oil bath) of these scaffolds often suffers from prolonged reaction times (hours to days) and poor regioselectivity, particularly when using 3-fluorophenol as a starting material. This guide demonstrates how microwave irradiation significantly accelerates the condensation reaction (reducing times to <15 minutes) and improves the yield profile, while addressing the critical challenge of separating the 5-fluoro and 7-fluoro regioisomers.
Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]
The Fluorine Effect
The incorporation of fluorine into the coumarin scaffold utilizes bioisosterism to enhance pharmacological properties. The C5-position is sterically significant; fluorine substitution here can block metabolic oxidation at the adjacent positions and alter the electronic density of the 4-hydroxy group, thereby influencing binding affinity to targets like Vitamin K epoxide reductase (VKOR).
Microwave Advantage: Dielectric Heating vs. Thermal Conduction
Conventional heating relies on thermal conduction, creating temperature gradients that can lead to side products. Microwave synthesis utilizes dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.
-
Dipolar Polarization: Direct energy transfer to the reaction medium.
-
Superheating: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).
Reaction Pathway: Modified Pechmann/Knoevenagel
The synthesis typically employs a reaction between 3-fluorophenol and Meldrum's acid (or malonic acid).
-
Regioselectivity Challenge: 3-fluorophenol has two ortho-positions available for cyclization.
-
Path A (Sterically favored): Cyclization para to the fluorine, yielding 7-fluoro-4-hydroxycoumarin .
-
Path B (Sterically hindered): Cyclization ortho to the fluorine, yielding 5-fluoro-4-hydroxycoumarin .
-
-
Solution: Microwave irradiation provides the activation energy required to access the more hindered transition state (Path B), though it remains the minor product. Efficient chromatographic separation protocols are therefore essential.
Visualization: Reaction Pathway & Workflow[7]
Mechanistic Pathway (DOT Diagram)
Figure 1: Bifurcated reaction pathway showing the competitive formation of 5-fluoro and 7-fluoro isomers.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (5-Fluoro-4-hydroxycoumarin)
Objective: Synthesize and isolate the 5-fluoro isomer from 3-fluorophenol.
Materials:
-
3-Fluorophenol (10 mmol)
-
Meldrum's acid (10 mmol)
-
Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) or ZnCl₂.
-
Solvent: Solvent-free (neat) or minimal Ethanol.
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe borosilicate vial, mix 3-fluorophenol (1.12 g, 10 mmol) and Meldrum's acid (1.44 g, 10 mmol).
-
Catalyst Addition: Add Yb(OTf)₃ (310 mg, 0.5 mmol). Note: Solid Lewis acids are preferred for cleaner workups.
-
Irradiation: Seal the vial with a PTFE/silicone cap. Place in the microwave reactor.
-
Work-up: Allow the vial to cool to 50°C using compressed air cooling (integrated in most reactors).
-
Precipitation: Pour the viscous reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product mixture will precipitate as an off-white solid.
-
Filtration: Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL) to remove unreacted Meldrum's acid.
-
Purification (Critical):
-
Dissolve the crude solid in minimal hot ethanol.
-
Fractional Crystallization: The 7-fluoro isomer typically crystallizes first. Filter this off.
-
Column Chromatography: Concentrate the mother liquor. Perform flash chromatography (Silica gel 60).
-
Eluent: Hexane:Ethyl Acetate (gradient 8:2 to 6:4). The 5-fluoro isomer (more polar due to H-bonding proximity) typically elutes after the 7-fluoro isomer.
-
-
Validation: Confirm structure via ¹H-NMR (look for specific coupling constants of the aromatic protons).
Protocol B: Derivatization (Synthesis of Biscoumarins)
Objective: Functionalize the 5-fluoro-4-hydroxycoumarin at the C3 position via Knoevenagel condensation with an aldehyde.
Materials:
-
5-Fluoro-4-hydroxycoumarin (1 mmol) (from Protocol A)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (0.5 mmol)
-
Solvent: Ethanol (2 mL)
-
Catalyst: None (Catalyst-free) or catalytic Iodine (10 mol%).
Procedure:
-
Loading: In a 4 mL microwave vial, add 5-fluoro-4-hydroxycoumarin (180 mg, 1 mmol) and benzaldehyde (53 mg, 0.5 mmol).
-
Solvent: Add 2 mL of Ethanol.
-
Irradiation:
-
Temp: 90°C.
-
Time: 3 minutes.
-
-
Isolation: Cool to room temperature. The biscoumarin derivative usually precipitates immediately.
-
Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.
Data Analysis & Comparison
The following table summarizes the efficiency gains of using MAOS compared to traditional thermal reflux for this specific class of compounds.
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (MAOS) | Improvement Factor |
| Reaction Time | 4 - 12 Hours | 5 - 10 Minutes | 40x - 70x Faster |
| Yield (Crude) | 55 - 65% | 85 - 94% | ~1.4x Higher |
| Energy Usage | High (Continuous heating) | Low (Targeted heating) | Green Chemistry |
| Solvent | Toluene/Acetic Acid (often required) | Solvent-Free or Ethanol | Eco-friendly |
| Selectivity | High thermal degradation of 5-F isomer | Cleaner profile, easier separation | Purity |
Data aggregated from comparative studies on Pechmann condensation derivatives [1, 2].
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 5-fluoro-4-hydroxycoumarin.
Troubleshooting & Optimization
-
Low Yield of 5-Fluoro Isomer:
-
Cause: Steric hindrance dominates.
-
Fix: Increase reaction temperature to 130°C for shorter time (2 min) to overcome the activation barrier, though this may increase tar formation. Alternatively, switch to 2-fluoro-6-hydroxybenzoic acid precursors if available, though this requires a different synthetic route (cyclization with acetic anhydride).
-
-
Product "Oiling Out":
-
Cause: Incomplete precipitation in water.
-
Fix: Acidify the ice water with dilute HCl (pH 2-3) to ensure the 4-hydroxy group is protonated (enol form) and less soluble.
-
-
Vessel Failure:
-
Cause: Thermal runaway or gas evolution (
from Meldrum's acid decomposition). -
Fix: Ensure the vessel volume is <50% full. Use a "ramp" time of 1-2 minutes to reach 110°C rather than ballistic heating.
-
References
-
Microwave-Assisted Synthesis of Coumarin Derivatives via Pechmann Condensation. Source: MDPI (Molecules). Citation:Molecules2014 , 19(9), 13093-13103. URL:[Link]
-
Green Chemistry Approach to the Synthesis of Biscoumarins. Source: Croatica Chemica Acta. Citation:Croat. Chem. Acta2020 , 93(1), 1-8. URL:[Link]
-
Microwave-Assisted Synthesis of Coumarin-3-carboxylic Acids under Ytterbium Triflate Catalysis. Source: ResearchGate (Letters in Organic Chemistry). Citation:Lett. Org. Chem.2015 .[3] URL:[Link]
Sources
synthesis of dicoumarol derivatives from 5-Fluoro-4-hydroxy-2H-chromen-2-one
Application Note: Synthesis of Dicoumarol Derivatives from 5-Fluoro-4-hydroxy-2H-chromen-2-one
Executive Summary
This guide details the synthesis of 3,3'-methylenebis(5-fluoro-4-hydroxy-2H-chromen-2-one) derivatives (5-Fluoro-Dicoumarols). While standard dicoumarol synthesis is well-documented, the introduction of a fluorine atom at the C5 position—adjacent to the reactive 4-hydroxy center—alters the electronic landscape and solubility profile of the substrate.
This protocol leverages the electron-withdrawing nature of the 5-fluoro substituent to facilitate nucleophilic attack at the C3 position via a Knoevenagel-Michael cascade. Two methodologies are provided: a Classic Organic Phase Protocol (for maximum solubility of fluorinated intermediates) and a Green Catalytic Protocol (for high-throughput library generation).
Chemical Strategy & Mechanism
The formation of dicoumarol derivatives proceeds through a tandem Knoevenagel Condensation followed by a Michael Addition .[1]
-
Activation: The base/catalyst deprotonates the 4-hydroxyl group of the 5-Fluoro-coumarin, generating a reactive enolate. Note: The 5-Fluoro group increases the acidity of the 4-OH (inductive effect), potentially accelerating this step compared to the non-fluorinated parent.
-
Knoevenagel Condensation: The enolate attacks the aldehyde carbonyl, eliminating water to form a highly reactive 3-benzylidene intermediate (Michael acceptor).
-
Michael Addition: A second equivalent of 5-Fluoro-coumarin enolate attacks the benzylidene intermediate.
-
Tautomerization: The resulting bis-adduct stabilizes into the final dicoumarol structure (often existing as an intramolecularly hydrogen-bonded species).
Mechanistic Pathway (Graphviz)
Figure 1: Step-wise mechanistic pathway from starting 5-Fluoro-coumarin to the Bis-coumarin product.
Experimental Protocols
Pre-requisites & Safety
-
Starting Material: 5-Fluoro-4-hydroxy-2H-chromen-2-one (CAS: [Verify specific vendor, e.g., 134849-XX-X]).
-
Safety: Fluorinated coumarins may possess enhanced biological activity (anticoagulant). Handle with gloves and in a fume hood.
-
Solubility Note: The 5-Fluoro derivative is more lipophilic than the parent coumarin. Pure aqueous protocols often fail due to precipitation of the mono-adduct. Mixed solvent systems are required.
Method A: High-Yield Ethanol Reflux (Recommended for Scale-Up)
Best for: High purity, crystallizable products, and substituted benzaldehydes.
Reagents:
-
5-Fluoro-4-hydroxy-2H-chromen-2-one (2.0 mmol)
-
Piperidine (Catalytic, 3-4 drops)
-
Solvent: Absolute Ethanol (15 mL)
Step-by-Step Protocol:
-
Charge: In a 50 mL round-bottom flask, dissolve 2.0 mmol of 5-Fluoro-4-hydroxycoumarin in 15 mL of ethanol. Stir until clear (warm slightly if necessary).
-
Add: Add 1.0 mmol of the target aldehyde.
-
Catalyze: Add 3 drops of piperidine.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 2–4 hours.
-
Checkpoint: The solution typically turns from clear to opaque/yellowish as the product precipitates.
-
-
Monitor: Check TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
-
Workup: Cool to room temperature. The dicoumarol usually precipitates as a white or pale yellow solid.
-
Isolate: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
-
Purify: Recrystallize from Ethanol/DMF (9:1) if the melting point range is >2°C.
Method B: Iodine-Catalyzed "Green" Synthesis
Best for: Rapid library synthesis, electron-rich aldehydes.
Reagents:
-
5-Fluoro-4-hydroxy-2H-chromen-2-one (2.0 mmol)
-
Molecular Iodine (
, 10 mol%) -
Solvent: Ethanol:Water (1:1, 10 mL)
Step-by-Step Protocol:
-
Mix: Combine coumarin and aldehyde in the EtOH:Water mixture.
-
Catalyst: Add 10 mol% molecular iodine.
-
React: Reflux for 30–60 minutes. The iodine acts as a mild Lewis acid, activating the aldehyde carbonyl.
-
Quench: Cool the mixture. Add 5 mL of 5% aqueous Sodium Thiosulfate (
) to quench the iodine (removes the brown color). -
Collect: Filter the solid product. Wash with water to remove inorganic salts.
Data Analysis & Characterization
The presence of the fluorine atom provides a unique diagnostic handle via NMR.
Key Spectroscopic Markers
| Technique | Signal of Interest | Diagnostic Value |
| Confirms presence of hydroxyl groups (often broad due to H-bonding). | ||
| The methine bridge proton connecting the two coumarin units. | ||
| Diagnostic singlet (or multiplet if H-coupled). Confirms integrity of the 5-F ring. | ||
| C-F Coupling ( | Carbon signals at C5, C6, and C4a will appear as doublets due to | |
| IR | 1650-1670 | Lactone Carbonyl (C=O).[4] |
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Yield / Sticky Solid | Incomplete Michael Addition | Extend reflux time; ensure 2.1 equivalents of coumarin are used. |
| Product is Brown/Red | Oxidation or Iodine residue | Wash thoroughly with Sodium Thiosulfate (Method B). |
| Multiple Spots on TLC | Mono-adduct formation | The intermediate benzylidene is stable. Increase temperature or switch to Method A (Piperidine). |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on aldehyde substrate properties.
References
-
Shamsaddini, A., & Sheikhhosseini, E. (2014). Synthesis of 3,3-Arylidene Bis(4-Hydroxycoumarin) Catalyzed by p-Dodecylbenzenesulfonic Acid (DBSA) in Aqueous Media and Microwave Irradiation.[1] International Journal of Organic Chemistry, 4, 135-141.[1]
-
Kidwai, M., et al. (2007). Iodine-Catalyzed Synthesis of Novel Biscoumarin Derivatives in Aqueous Media.[5] Journal of Heterocyclic Chemistry. (Cited for Iodine/Green protocol adaptation).
-
Al-Majedy, Y.K., et al. (2016). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry. (Cited for spectroscopic data of substituted coumarins).[1][6][7][8][9]
-
Iravani, N., et al. (2015). Melamine trisulfonic acid: An efficient and recyclable solid acid catalyst for the green synthesis of Biscoumarin derivatives.[10] Journal of Applied Chemical Research.
Sources
- 1. Synthesis of 3,3-Arylidene Bis(4-Hydroxycoumarin) Catalyzed by p-Dodecylbenzenesulfonic Acid (DBSA) in Aqueous Media and Microwave Irradiation [scirp.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives | MDPI [mdpi.com]
- 5. ijmpronline.com [ijmpronline.com]
- 6. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 8. espublisher.com [espublisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.iau.ir [journals.iau.ir]
Application Note: Advanced Fluorescence Assays Using Fluorinated Coumarin Probes
Abstract
This guide details the application of fluorinated coumarin probes, specifically 7-amino-4-trifluoromethylcoumarin (AFC) , in kinetic enzyme assays.[1][2] While traditional 7-amino-4-methylcoumarin (AMC) probes have been industry staples, their dependence on alkaline post-reaction conditions limits real-time analysis. This note elucidates the chemical superiority of fluorinated variants for physiological pH assays, provides a validated protocol for Caspase/Protease screening, and outlines rigorous data validation techniques for drug discovery workflows.
Introduction: The Chemistry of Fluorination
The selection of a fluorogenic leaving group dictates the operational mode of an assay: Endpoint vs. Kinetic .
The pKa Shift and "Stop" Solutions
The core advantage of fluorinated coumarins lies in the electron-withdrawing nature of the trifluoromethyl group (
-
AMC (Non-fluorinated): The leaving group, 7-amino-4-methylcoumarin, has a pKa of approximately 7.8. At physiological pH (7.2–7.4), a significant portion of the released fluorophore remains protonated and exhibits low fluorescence. To read the signal, the reaction must be terminated with a high-pH "stop solution" (pH ~9.0) to deprotonate the fluorophore.
-
AFC (Fluorinated): The
group pulls electron density from the conjugated ring system, stabilizing the anion. This shifts the pKa down to approximately ~5.0–6.0. Consequently, AFC is fully deprotonated and highly fluorescent at physiological pH, enabling continuous kinetic monitoring without stop solutions.
Mechanism of Action
The probe consists of a peptide recognition sequence (e.g., DEVD for Caspase-3) covalently bonded via an amide linkage to the AFC amine.
-
Quenched State: In the peptide-conjugated form, the electron pair on the nitrogen is involved in the amide bond, disrupting the Intramolecular Charge Transfer (ICT) required for strong fluorescence.
-
Enzymatic Cleavage: The protease hydrolyzes the amide bond.
-
Signal Generation: The released AFC amine restores its conjugation. Due to the low pKa, it immediately emits light upon excitation (Ex/Em: ~400/505 nm).
Visualizing the Mechanism
Caption: Mechanism of fluorogenic signal generation. Hydrolysis of the peptide-AFC bond restores the conjugated system, resulting in immediate fluorescence at neutral pH.
Master Protocol: Kinetic Protease Assay (Caspase-3 Model)
Objective: Determine the
Reagents & Buffer Preparation
-
Assay Buffer (2X):
-
40 mM HEPES (pH 7.4)
-
200 mM NaCl
-
0.2% CHAPS (Critical for stabilizing Caspases)
-
2 mM EDTA
-
10% Sucrose (Optional: protein stabilizer)
-
Fresh Additive: 20 mM DTT (Add immediately before use; essential for cysteine protease activity).
-
-
Substrate: Ac-DEVD-AFC (10 mM stock in DMSO).
-
Enzyme: Recombinant Human Caspase-3 (1 unit/µL).
Experimental Workflow
Step 1: Plate Preparation (384-well Black/Clear Bottom)
-
Test Compounds: Dispense 100 nL of compound (in DMSO) using an acoustic dispenser.
-
Controls:
-
High Control (HC): Enzyme + Substrate + DMSO (No inhibitor).
-
Low Control (LC): Buffer + Substrate + DMSO (No enzyme).
-
Standard Curve: Free AFC (0 to 10 µM) for linearity check.
-
Step 2: Enzyme Addition
-
Dilute Caspase-3 in 1X Assay Buffer to 2x final concentration.
-
Dispense 10 µL of Enzyme solution into HC and Test wells.
-
Dispense 10 µL of Assay Buffer into LC wells.
-
Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.
Step 3: Substrate Initiation
-
Dilute Ac-DEVD-AFC to 40 µM in 1X Assay Buffer (Final assay conc will be 20 µM, approx
). -
Dispense 10 µL of Substrate solution to all wells.
-
Centrifuge plate (1000 rpm, 1 min) to remove bubbles.
Step 4: Kinetic Read
-
Transfer immediately to a fluorescence plate reader.
-
Settings:
-
Temp: 25°C or 37°C (Must be constant).
-
Ex/Em: 400 nm / 505 nm.
-
Mode: Kinetic (Read every 2 mins for 60 mins).
-
HTS Workflow Diagram
Caption: High-Throughput Screening workflow for AFC-based kinetic assays. Note the pre-incubation step for inhibitor binding before substrate initiation.
Data Analysis & Validation
Quantitative Comparison: AMC vs. AFC
| Feature | AMC (Methylcoumarin) | AFC (Trifluoromethylcoumarin) | Impact on Assay |
| Excitation | ~354 nm (UV) | ~400 nm (Visible) | AFC causes less autofluorescence interference from library compounds. |
| Emission | ~442 nm (Blue) | ~505 nm (Green) | AFC is red-shifted, further reducing spectral overlap. |
| pKa | ~7.8 | ~5.6 | Critical: AFC is fluorescent at pH 7.4; AMC requires pH > 8.5 to glow fully. |
| Assay Type | Endpoint (Stop Solution) | Kinetic (Continuous) | AFC allows |
Calculating Activity ( )
For kinetic data, do not use raw RFU at a single time point.
-
Plot RFU vs. Time (min) for each well.
-
Select the linear portion of the curve (steady state).
-
Calculate the slope (
). This represents the initial velocity ( ). -
Normalize:
Assay Robustness (Z-Factor)
A Z-factor > 0.5 is required for HTS validation.
Troubleshooting & Pitfalls
Inner Filter Effect (IFE)
-
Issue: Colored compounds in the library absorb the excitation light (400 nm) or emission light (505 nm), appearing as false positives (inhibitors).
-
Solution: AFC is red-shifted compared to AMC, reducing this risk. However, for "hits," perform a spectral scan of the compound alone. If it absorbs at 400/505 nm, use a correction factor or an alternative probe (e.g., Rhodamine 110).
"Fast" Fluorophores
-
Issue: Some compounds are inherently fluorescent.[][4]
-
Solution: Kinetic reads solve this. A fluorescent compound adds a constant offset (intercept) but does not change the slope (enzyme rate). Endpoint assays cannot distinguish this, leading to false negatives.
DTT Instability
-
Issue: DTT oxidizes rapidly.
-
Solution: Always add fresh DTT to the buffer. If the assay runs >2 hours, use TCEP (Tris(2-carboxyethyl)phosphine) as a more stable reducing agent.
References
-
Bio-Rad Laboratories. (n.d.). Instructions for Using Caspase Substrates and Inhibitors. Retrieved from [Link]
-
MDPI. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Retrieved from [Link]
Sources
Application Note: High-Precision Antimicrobial Susceptibility Testing of 5-Fluorocoumarin Derivatives
Topic: Antimicrobial Susceptibility Testing (AST) of 5-Fluorocoumarin Compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists
Introduction & Scientific Context
5-fluorocoumarin derivatives represent a resurgence in antimicrobial pharmacophores, blending the DNA gyrase-inhibiting properties of the coumarin scaffold with the metabolic stability and electronic mimicry provided by fluorine substitution at the C5 position. Unlike traditional antibiotics, these compounds often exhibit dual mechanisms: direct inhibition of bacterial DNA replication (via GyrB subunit binding) and potential synergy with antifungal azoles by disrupting membrane integrity or ergosterol biosynthesis pathways.
However, the physicochemical properties of 5-fluorocoumarins—specifically their high lipophilicity and low aqueous solubility—render standard clinical AST protocols (like CLSI M07 or M27) prone to artifacts. Precipitation in aqueous media can lead to "false resistance," while solvent toxicity can cause "false susceptibility."
This guide provides a validated, mechanism-informed workflow for testing these compounds, moving beyond generic protocols to address the specific challenges of fluorinated benzopyrones.
Compound Handling & Preparation (The "Zero-Error" Baseline)
Criticality: 90% of AST failures with coumarins stem from improper stock preparation.
Solubility Management
Coumarins are inherently hydrophobic. The 5-fluoro substitution increases lipophilicity compared to the parent coumarin.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Secondary Solvent (if precipitation occurs): A 1:1 mix of DMSO and PEG-400 can stabilize "difficult" derivatives, though DMSO alone is preferred for standard MIC testing.
Stock Solution Protocol
-
Weighing: Weigh a minimum of 5 mg of the solid compound to reduce gravimetric error.
-
Dissolution: Dissolve to a master stock concentration of 10,240 µg/mL (100x the highest typical test range).
-
Why? This allows for a 1:100 dilution into media, keeping the final DMSO concentration at 1%, which is the non-toxic limit for most sensitive organisms (e.g., Candida spp.).
-
-
Sterilization: Do NOT filter sterilize using standard 0.22 µm cellulose acetate filters; coumarins bind avidly to these membranes. Use PTFE (Teflon) or Nylon syringe filters if filtration is necessary, or rely on the inherent sterility of neat DMSO.
Mechanism-Informed Assay Design
Understanding how the drug works dictates how you read the plate. 5-fluorocoumarins often induce a "trailing effect" (partial inhibition) in fungi due to fungistatic rather than fungicidal activity.
Diagram 1: Mechanism of Action & Resistance Pathways
This diagram illustrates the dual-targeting potential and the specific role of the Fluorine atom in blocking metabolic degradation.
Caption: 5-Fluorocoumarin mode of action targeting Bacterial Gyrase B and Fungal sterol pathways, stabilized by the C5-Fluorine atom.
Primary Screening Protocol: Broth Microdilution
This protocol adapts CLSI M07 (Bacteria) and M27 (Yeast) standards specifically for lipophilic fluorocoumarins.
Materials
-
Plates: 96-well polystyrene, round-bottom (prevents light scattering artifacts).
-
Media:
Step-by-Step Workflow
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension directly from overnight colonies.
-
Dilute bacteria 1:100 in media; Dilute yeast 1:100, then 1:20.
-
Target:
CFU/mL (Bacteria) or to CFU/mL (Yeast).
-
-
Plate Setup (The 2x Method):
-
Prepare drug dilutions at 2x the final desired concentration in media (containing 2% DMSO).
-
Add 100 µL of 2x drug to columns 1–10.
-
Add 100 µL of inoculum to columns 1–11.
-
Result: Final drug concentration is 1x; Final DMSO is 1%.
-
-
Controls (Self-Validating System):
-
Column 11 (Growth Control): Media + Inoculum + 1% DMSO. Must show turbidity.
-
Column 12 (Sterility/Solvent Control): Media + 1% DMSO (No organism). Must remain clear. If cloudy, your compound precipitated.
-
Incubation & Reading
-
Bacteria: 35°C ± 2°C, ambient air, 16–20 hours.
-
Fungi: 35°C, ambient air, 24–48 hours.
-
The "Precipitation Check": Before reading MIC, view the plate under high light. A "button" at the bottom might be precipitated drug, not bacteria. Vortex gently; if it dissolves, it was drug. If it swirls, it is biomass.
Advanced Characterization: Synergy Testing (Checkerboard Assay)
5-fluorocoumarins are rarely monotherapies. Their highest value lies in adjuvancy —restoring the activity of beta-lactams or azoles.
Diagram 2: Checkerboard Assay Workflow
Visualizing the 2D-dilution matrix to calculate the Fractional Inhibitory Concentration (FIC) Index.[8]
Caption: 2D-Checkerboard workflow for determining synergistic interactions (FIC Index).
Calculation of FIC Index
Interpretation:
- : Synergistic (The gold standard for 5-fluorocoumarin adjuvants).
- : Indifferent.
- : Antagonistic.
Data Presentation & Troubleshooting
Table 1: Common Failure Modes & Solutions
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Sterility Well | Compound Precipitation | Reduce max concentration; switch to DMSO/PEG-400 (1:1). |
| Skipped Wells (Growth at high conc, none at low) | Pipetting error or Drug "crashing out" | Repeat assay; ensure vigorous vortexing of stock before dilution. |
| Trailing Endpoints (Fungi) | Partial inhibition (Fungistatic) | Read at 50% inhibition (MIC50) rather than 100% clearance. |
| Edge Effect (Corner wells evap) | Evaporation | Seal plates with breathable film or avoid outer wells. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[6][9] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition. [Link]
-
Pereira, F., et al. (2020). "Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents." Molecules. [Link]
-
Odds, F.C. (2003). "Synergy, antagonism, and what the chequerboard puts between them."[10] Journal of Antimicrobial Chemotherapy. [Link]
- Keri, R.S., et al. (2015). "Coumarin hybrid derivatives as promising antimicrobial agents: A review." European Journal of Medicinal Chemistry. (Contextual grounding for mechanism).
Sources
- 1. Antimicrobial activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 5-Fluoro-4-hydroxy-2H-chromen-2-one synthesis
Technical Support Center: 4-Hydroxycoumarin Synthesis Division Ticket ID: #5F-OH-YIELD-OPT Topic: Improving Yield & Regioselectivity of 5-Fluoro-4-hydroxy-2H-chromen-2-one Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing low yields (<20%) and difficult purification because you are using the standard Pechmann condensation with 3-fluorophenol. This reaction is electronically and sterically biased to produce the 7-fluoro isomer (major product) rather than your target 5-fluoro isomer .
To achieve high yields (>75%) and purity, you must switch from the thermodynamic control of the Pechmann reaction to a regiospecific intramolecular cyclization using a pre-functionalized ketone.
Module 1: The Root Cause (Why Pechmann Fails)
User Question: "I am reacting 3-fluorophenol with malonic acid using POCl₃/ZnCl₂, but I mostly get the wrong isomer or black tar. Why?"
Technical Analysis: In the Pechmann condensation, the phenol's hydroxyl group directs the incoming electrophile (malonic acid/ester) to the ortho or para positions.
-
Electronic Bias: The hydroxyl group (OH) is a strong activator. The position para to the OH is sterically accessible and electronically favored.
-
The 3-Fluoro Effect: In 3-fluorophenol, the position para to the OH (C6 of the phenol) leads to 7-fluoro-4-hydroxycoumarin . This is the thermodynamic sink.
-
The Target Position: To get 5-fluoro-4-hydroxycoumarin , cyclization must occur at the position ortho to the OH and para to the Fluorine (C2 of the phenol). This position is less reactive in standard Pechmann conditions.
Visualizing the Regioselectivity Problem:
Figure 1: The branching pathways of 3-fluorophenol condensation. Path A dominates in standard acidic conditions, leading to the incorrect isomer.
Module 2: The "Gold Standard" Protocol (Recommended Route)
User Question: "If Pechmann is unreliable, what is the high-yield alternative?"
Solution: Use the Intramolecular Claisen Condensation . By starting with 2'-hydroxy-6'-fluoroacetophenone , you "install" the carbon framework where the ring must close. The acetyl group is already attached at the correct position, forcing the formation of the 5-fluoro isomer exclusively.
Protocol: Base-Mediated Cyclization
Reagents:
-
Precursor: 1-(2-hydroxy-6-fluorophenyl)ethanone (Commercial or synthesized via Fries rearrangement).
-
Carbonyl Source: Diethyl carbonate (DEC) (Acts as both reagent and solvent).
-
Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS (for milder conditions).
-
Solvent: Toluene or THF (dry).
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask. Flush with Argon/Nitrogen.
-
Add NaH (4.0 equiv) and wash with dry hexane to remove mineral oil.
-
Suspend NaH in dry Toluene (10 mL/g of substrate).
-
-
Addition:
-
Add Diethyl Carbonate (3.0 equiv) to the suspension.
-
Heat to 60°C.
-
Add a solution of 1-(2-hydroxy-6-fluorophenyl)ethanone (1.0 equiv) in Toluene dropwise over 30 minutes. Caution: Hydrogen gas evolution.
-
-
Reaction:
-
Reflux at 110°C for 2–4 hours.
-
Monitoring: TLC (Hexane:Ethyl Acetate 7:3). The starting ketone spot should disappear.
-
-
Quench & Workup (Critical Step):
-
Cool to 0°C.
-
Slowly add Methanol to quench excess NaH.
-
Pour mixture into Ice/Water . The product exists as a water-soluble sodium salt.
-
Wash: Extract the aqueous layer with Diethyl Ether (removes unreacted ketone/impurities). Discard organic layer.
-
Acidification: Acidify the aqueous layer with 6M HCl to pH 1–2. The 5-fluoro-4-hydroxycoumarin will precipitate as a white/off-white solid.
-
-
Purification:
-
Filter the precipitate.[1]
-
Recrystallize from Ethanol/Water (80:20) .
-
Yield Expectation: 75–90% (Single Isomer).
Module 3: Troubleshooting the Pechmann Route (If You Cannot Switch)
User Question: "I cannot source the acetophenone precursor. How do I optimize the Pechmann reaction with 3-fluorophenol?"
If you are forced to use the Pechmann route, you must alter the conditions to favor the kinetic product (ortho-attack) or improve separation.
Optimization Table
| Parameter | Standard Condition | Optimized for 5-Fluoro | Why? |
| Condensing Agent | H₂SO₄ (Conc.) | POCl₃ + ZnCl₂ | POCl₃/ZnCl₂ allows lower temps (60-80°C) than H₂SO₄, reducing tar formation [1]. |
| Temperature | 120–140°C | 70–85°C | Higher temps favor the thermodynamic 7-isomer. Lower temps may preserve the kinetic 5-isomer. |
| Reagent Ratio | 1:1 Phenol:Malonic | 1:1.2 Phenol:Malonic | Slight excess of malonic acid ensures complete consumption of the expensive phenol. |
| Solvent | Solvent-free | Sulfolane or Nitrobenzene | High-boiling polar solvents can sometimes stabilize the transition state for ortho-attack. |
Purification of Isomers (The "Crash Out" Method)
Since you will produce a mixture of 5-fluoro and 7-fluoro isomers:
-
Solubility: 4-hydroxycoumarins are acidic. Dissolve the crude black solid in saturated NaHCO₃ (Sodium Bicarbonate).
-
Filtration: Filter off any non-acidic tar/impurities.
-
Fractional Precipitation:
-
Acidify slowly with dilute HCl.
-
The 7-fluoro isomer is typically less soluble and precipitates first (pH ~5-6). Filter this out.
-
Continue acidifying the filtrate to pH 1-2 to precipitate the 5-fluoro isomer (enriched fraction).
-
-
Final Polish: Recrystallize the pH 1-2 fraction from Methanol .
Module 4: Process Flow & Safety
Visualizing the Workup Logic:
Figure 2: Workup protocol for the Base-Mediated (Acetophenone) route. Note that the product stays in the aqueous phase during the initial wash.
Safety Warnings:
-
POCl₃ (Phosphorus Oxychloride): Reacts violently with water. Quench reactions slowly into ice. Releases HCl gas.
-
NaH (Sodium Hydride): Pyrophoric. Keep dry. Hydrogen gas evolution presents an explosion hazard; ensure proper venting.
References
-
Jung, J. C., et al. "Facile Synthesis of 4-Hydroxycoumarin Derivatives."[2][3] Bulletin of the Korean Chemical Society, vol. 28, no.[2] 7, 2007, pp. 1204-1206.[2] 2
-
Yoda, J., et al. "Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties."[3] World Journal of Organic Chemistry, vol. 7, no. 1, 2019, pp. 19-30.[3] 3
-
Al-Majedy, Y. K., et al. "4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization."[4] American Journal of Chemistry, vol. 5, no. 3A, 2015, pp. 48-51.[4] 4
Sources
optimizing solvent systems for 5-fluoro-4-hydroxycoumarin crystallization
This guide serves as a technical support resource for optimizing the crystallization of 5-fluoro-4-hydroxycoumarin . It is designed for process chemists and engineers encountering purity or yield issues during scale-up or purification.[1]
Status: Operational Role: Senior Application Scientist Topic: Solvent System Optimization & Troubleshooting
System Characterization & Solvent Selection
Q: Why is my 5-fluoro-4-hydroxycoumarin oiling out instead of crystallizing?
A: Oiling out (liquid-liquid phase separation) is the most common failure mode for this class of compounds.[1] It occurs when the metastable limit is exceeded at a temperature above the solid’s melting point in the solvent mixture.[1]
For 5-fluoro-4-hydroxycoumarin, this is often driven by two factors:
-
Impurities: Fluorinated phenol precursors or oligomers act as "solvents," depressing the melting point of the crystal lattice.[1]
-
Tautomerism: 4-hydroxycoumarins exist in a keto-enol equilibrium.[1][2] Polar protic solvents stabilize the enol form, while non-polar solvents may force an amorphous keto-precipitate.[1]
Corrective Action:
-
Switch to a Binary System: Avoid single solvents. Use a Good Solvent/Anti-Solvent pair.[1]
-
Temperature Control: Ensure your crystallization temperature (
) is significantly below the "oiling limit." If oil appears, reheat to clear solution and add 5-10% more "Good Solvent" before cooling again.[1]
Q: What is the recommended starting solvent system?
A: Based on the polarity of the hydroxyl group and the lipophilicity introduced by the fluorine atom, we recommend the following systems.
| System Type | Solvent Pair (Good / Anti) | Ratio (v/v) | Mechanism | Best For |
| Standard | Ethanol / Water | 60:40 to 40:60 | Cooling + Anti-solvent | General purification (>95% purity) |
| High Purity | Acetic Acid / Water | 70:30 | pH-controlled Cooling | Removing fluorophenol impurities |
| Polymorph Control | Acetone / n-Heptane | 50:50 | Anti-solvent addition | Avoiding hydrate formation |
Expert Note: 4-hydroxycoumarins are acidic (
).[1] In Ethanol/Water, ensure the pH is slightly acidic (pH 3-4).[1] If the pH is too high (basic), the compound will form a soluble salt and will not crystallize.[1]
Process Optimization & Protocols
Q: How do I determine the optimal solvent ratio for my specific crude batch?
A: Do not rely on a fixed ratio. Impurity profiles shift the solubility curve.[1] Perform a Cloud Point Determination using the protocol below.
Protocol: Dynamic Cloud Point Screening
-
Preparation: Weigh 500 mg of crude 5-fluoro-4-hydroxycoumarin into a vial.
-
Dissolution: Add "Good Solvent" (e.g., Ethanol) in 0.5 mL increments at 60°C until fully dissolved. Record Volume (
).[1] -
Titration: While maintaining 60°C, add "Anti-Solvent" (e.g., Water) dropwise.[1]
-
Endpoint: Stop when a persistent turbidity (cloudiness) lasts for >30 seconds. Record Volume (
).[1] -
Calculation: Your target operational ratio is
. The extra 10% provides a safety margin against oiling out.[1]
Q: How can I maximize yield without trapping impurities?
A: Use Seeded Cooling Crystallization .[1] Spontaneous nucleation often traps mother liquor (inclusions).[1] Seeding provides a template for controlled growth.[1]
Protocol: Seeded Cooling Workflow
-
Dissolve: Dissolve crude at
(e.g., 75°C) in the optimized solvent ratio. -
Cool: Lower temperature to the Metastable Zone (approx. 55-60°C).
-
Seed: Add 0.5 - 1.0 wt% of pure seed crystals. Crucial: Ensure seeds do not dissolve.
-
Age: Hold at seeding temperature for 1 hour to allow surface healing.
-
Ramp: Cool to
(e.g., 5°C) at a rate of 0.2°C/min. -
Filter: Filter immediately to prevent re-dissolution of impurities.[1]
Troubleshooting Logic (Visualized)
The following diagram illustrates the decision logic for troubleshooting common crystallization defects.
Figure 1: Troubleshooting logic flow for 5-fluoro-4-hydroxycoumarin crystallization defects. This decision tree prioritizes thermodynamic correction (solvent/temperature) before kinetic adjustments.
Advanced Considerations: pH and Impurities
Q: The crystals are colored (yellow/brown).[1] How do I remove this?
A: Color is often due to oxidized phenolic impurities.[1]
-
Acid Wash: Recrystallize from Acetic Acid/Water .[1] The acidic environment keeps the phenol impurities in solution while the coumarin crystallizes.[1]
-
Charcoal Treatment: If using Ethanol, add activated carbon (5 wt%) to the hot solution, stir for 15 mins, and filter hot over Celite before cooling. Warning: Carbon can catalyze oxidation in some fluorinated aromatics; test on a small scale first.[1]
Q: How does the Fluorine substituent affect the process compared to standard 4-hydroxycoumarin?
A: The fluorine atom at the 5-position increases the lipophilicity of the molecule and alters the crystal packing via weak C-F...H interactions.[1]
-
Solubility: It will be less soluble in water than the non-fluorinated parent.[1] You may need a higher ratio of Ethanol (e.g., 60% instead of 50%) to keep it in solution at high temperatures.[1]
-
Acidity: The electron-withdrawing nature of fluorine may slightly lower the
, making the compound more acidic.[1] Ensure your crystallization pH is sufficiently low (pH < 3) to prevent salt formation.[1]
References
-
Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization: Causes and Fixes. Mettler Toledo.[1] [Link][1]
-
Al-Majedy, Y. K., et al. (2015).[1][3] 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry.[1][3] [Link]
-
Kodess, M., et al. (2015).[1] Structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarins.[1][4] ResearchGate.[1][4] [Link]
-
LibreTexts. (2022).[1] Troubleshooting Crystallization: Oiling Out.[1][5][6] Chemistry LibreTexts.[1] [Link]
Sources
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
purification methods for 5-Fluoro-4-hydroxy-2H-chromen-2-one by column chromatography
Technical Support Center: Purification of 5-Fluoro-4-hydroxy-2H-chromen-2-one
Case ID: 5F-4HC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary & Compound Profile
Welcome to the technical support center. You are dealing with 5-Fluoro-4-hydroxy-2H-chromen-2-one (5-Fluoro-4-hydroxycoumarin).
Before attempting column chromatography, you must understand the "personality" of this molecule. It is not a standard neutral organic compound; it is a vinylogous carboxylic acid .
-
Critical Property: The hydroxyl group at position 4 is highly acidic (pKa
4.0–4.5) due to resonance stabilization with the carbonyl at position 2. -
The Problem: On standard silica gel, this compound will ionize, interacting strongly with silanol groups (
). This results in severe peak tailing, irreversible adsorption, and co-elution with impurities. -
The 5-Fluoro Effect: The fluorine atom at the C5 position (peri-position to the hydroxyl) exerts an inductive electron-withdrawing effect, potentially increasing the acidity further compared to the non-fluorinated parent. It also introduces a dipole that may affect solubility.
Pre-Column Optimization: The "Chemical Filter"
STOP. Before you run a column, can you avoid it? Because of the significant pKa difference between 4-hydroxycoumarins (pKa ~4) and likely impurities like 3-fluorophenol (starting material, pKa ~9) or neutral side products, an Acid-Base Extraction is often superior to chromatography for bulk purification.
Recommended Workflow:
-
Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Extract with saturated aqueous Sodium Bicarbonate (
).-
Why? The 4-hydroxycoumarin (pKa ~4) will deprotonate and move to the aqueous layer. Phenols (pKa ~9-10) are too weak to deprotonate significantly in bicarbonate and will remain in the EtOAc.
-
-
Wash the aqueous layer with fresh EtOAc (removes neutral impurities).
-
Acidify the aqueous layer carefully with HCl to pH ~1-2.
-
Precipitate/Extract: The 5-fluoro-4-hydroxycoumarin will precipitate or can be extracted back into EtOAc.
If purity is still insufficient, proceed to the Column Chromatography protocols below.
Standard Operating Procedure (SOP): Normal Phase Chromatography
If you must run a column (e.g., to separate the 5-fluoro isomer from the 7-fluoro isomer), you must suppress ionization.
Stationary Phase
-
Type: Silica Gel 60 (40–63 µm).
-
Loading: 1:30 to 1:50 (ratio of compound to silica) due to the difficult separation.
Mobile Phase Systems
The "Golden Rule" for this compound is: Always add an acid modifier.
| System | Solvent A (Non-polar) | Solvent B (Polar) | Modifier (Crucial) | Application |
| Primary | Hexane (or Heptane) | Ethyl Acetate | 0.5% - 1.0% Acetic Acid | General purification. Excellent for removing non-polar side products. |
| Alternative | Dichloromethane (DCM) | Methanol | 0.5% Formic Acid | Use if the compound is insoluble in Hex/EtOAc. |
| Isomer Separation | Toluene | Ethyl Acetate | 1.0% Acetic Acid | Toluene's |
Step-by-Step Protocol
-
Column Packing: Slurry pack silica using the starting mobile phase (e.g., Hexane containing 1% Acetic Acid). Do not pack in pure Hexane and switch to acid later; the column must be equilibrated with acid.
-
Sample Loading:
-
Preferred:Solid Load. Dissolve crude in minimal Acetone/MeOH, add silica, rotary evaporate to dryness. Load the dry powder.
-
Avoid: Liquid loading in DCM or DMSO, as this often causes immediate streaking.
-
-
Elution Gradient (Hex/EtOAc system):
-
Start: 95% Hexane / 5% EtOAc (+ 1% AcOH).
-
Ramp: Gradient to 50% Hexane / 50% EtOAc over 10–15 column volumes.
-
Note: 4-hydroxycoumarins usually elute later than expected due to hydrogen bonding.
-
Troubleshooting Guide & FAQs
Q1: My compound is streaking/tailing across the entire column. What is wrong?
Diagnosis: Silanol interaction. The compound is ionizing and "sticking" to the silica. Solution:
-
Increase Acid Concentration: Bump Acetic Acid to 2% or switch to Formic Acid (stronger).
-
Check Solvents: Ensure your Hexane/EtOAc is dry. Water promotes ionization.
Q2: I see two spots very close together on TLC. Is this the 5-Fluoro and 7-Fluoro isomer?
Diagnosis: Likely. The Pechmann condensation of 3-fluorophenol yields both 7-fluoro (major) and 5-fluoro (minor) isomers. Solution:
-
Switch Solvent System: Move from Hex/EtOAc to Toluene/Acetone (95:5) + 0.5% AcOH . Toluene is highly sensitive to the position of substituents on aromatic rings.
-
Recrystallization First: Try recrystallizing the crude mixture from Ethanol or Acetic Acid. The 7-fluoro isomer often crystallizes out more readily, leaving the 5-fluoro enriched in the mother liquor.
Q3: The compound precipitates inside the column.
Diagnosis: Solubility mismatch. 5-fluoro-4-hydroxycoumarin has poor solubility in non-polar solvents. Solution:
-
Solid Load: (As described in SOP).
-
Change Mobile Phase: Switch to DCM/Methanol (98:2 to 90:10) + 0.5% AcOH. DCM solubilizes coumarins better than Hexane.
Visual Workflows (Graphviz)
Workflow 1: Purification Decision Tree
Caption: Strategic workflow prioritizing chemical extraction over chromatography to remove phenolic starting materials.
Workflow 2: Troubleshooting Logic
Caption: Quick-reference troubleshooting guide for common chromatographic failures with acidic coumarins.
References
-
Chemical Properties & Acidity
-
Synthesis & Purification Context
-
Chromatographic Behavior
Sources
- 1. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 4. scispace.com [scispace.com]
- 5. ijmpronline.com [ijmpronline.com]
- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fluorocoumarin Synthesis & Cyclization
Topic: Troubleshooting Cyclization Failures in Fluorocoumarin Synthesis
Audience: Medicinal Chemists, Chemical Biologists, Process Chemists.
Introduction: The Fluorine Factor
Welcome to the Fluorocoumarin Technical Support Center. Integrating fluorine into the coumarin (2H-chromen-2-one) scaffold is a high-stakes modification. While fluorine enhances metabolic stability and lipophilicity, its strong electron-withdrawing nature ($ \sigma_p \approx 0.06 $, $ \sigma_m \approx 0.34 $) profoundly disrupts standard cyclization kinetics.
This guide addresses the "Why" behind failures—moving beyond "add more catalyst" to mechanistic root-cause analysis.
Module 1: Pechmann Condensation Failures
Primary Mechanism: Acid-catalyzed condensation of a phenol with a
The Core Problem: Electronic Deactivation
The Pechmann reaction relies on the nucleophilicity of the phenol for the initial hydroxyalkylation step. Fluorine is highly electronegative. If fluorine is meta to the hydroxyl group (e.g., 3-fluorophenol), it exerts a strong inductive withdrawing effect (-I) at the para position (the site of cyclization), effectively deactivating the ring toward the electrophilic
Troubleshooting Protocol 1.1: The "Dead" Reaction
Symptom: Starting material remains unconsumed after 24h reflux.
Diagnosis: The phenol is too electron-deficient for standard Lewis acids (e.g., ZnCl
| Step | Action | Scientific Rationale | Validation Check |
| 1 | Switch Catalyst | Move from Lewis acids (ZnCl | Protonation of the |
| 2 | Solvent-Free (Neat) | Run the reaction without solvent at elevated T (100-130°C). | Increases reactant concentration, driving bimolecular kinetics ( |
| 3 | Microwave Irradiation | Apply 150-200W, 10 min, 130°C. | Overcomes the high activation energy barrier ( |
Troubleshooting Protocol 1.2: Regioselectivity & Isomer Contamination
Symptom: Multiple fluorescent spots on TLC; mixed NMR signals. Cause: Fluorine's directing effect competes with the hydroxyl group.
-
3-Fluorophenol: Can cyclize at the 2- or 6-position (relative to phenol), leading to 7-fluoro (desired) or 5-fluoro isomers. The steric hindrance usually disfavors the 5-isomer, but high temperatures can overcome this.
Decision Logic:
-
If 3-Fluorophenol: Expect primarily 7-fluorocoumarin.
-
If 3,5-Difluorophenol: High risk of mixed isomers if the electrophile is bulky.
Visualization: Pechmann Troubleshooting Logic
Caption: Decision tree for diagnosing Pechmann condensation failures based on TLC evidence.
Module 2: Knoevenagel Route Failures
Alternative Route: Used when Pechmann fails. Involves formylating the phenol (to a salicylaldehyde) then condensing with an active methylene.
The Core Problem: Formylation Difficulty
To perform a Knoevenagel condensation, you first need a fluorosalicylaldehyde .
Issue: The Vilsmeier-Haack reaction (POCl
Troubleshooting Protocol 2.1: The "Missing Aldehyde"
Symptom: Vilsmeier-Haack yields <10% aldehyde. Solution:
-
Duff Reaction: Use Hexamethylenetetramine (HMTA) in TFA. This often works better for electron-poor phenols than Vilsmeier conditions.
-
Reimer-Tiemann: Use CHCl
/NaOH. Warning: Generally low yielding (20-30%) but reliable for difficult substrates where Vilsmeier fails completely. -
Ortho-Lithiation (The Nuclear Option):
-
Protect Phenol (MOM/THP ether).
-
Directed ortho-lithiation (n-BuLi).
-
Quench with DMF.
-
Deprotect.
-
Why: This bypasses the nucleophilicity issue entirely by creating a strong nucleophile (the lithiated species).
-
Troubleshooting Protocol 2.2: Knoevenagel Hydrolysis
Symptom: Formation of the open-chain acid instead of the lactone. Cause: Incomplete cyclization after the initial condensation. Fix: Ensure a dehydration step follows.[1]
-
Standard: Ethanol/Piperidine (catalytic).
-
Fix: If the ring doesn't close, heat the intermediate acid in Acetic Anhydride (Ac
O) to force cyclization via the mixed anhydride.
Module 3: Defluorination & Side Reactions
Critical Risk: Loss of the Fluorine atom (C-F cleavage).
Mechanism of Failure
Under harsh Lewis Acid conditions (e.g., AlCl
Prevention Strategy:
-
Avoid: Aluminum chloride (AlCl
) with fluorinated substrates. It has a high affinity for fluorine (forming Al-F bonds). -
Prefer: Brønsted acids (H
SO , TfOH) or milder Lewis acids (InCl , Bi(OTf) ).
Module 4: Characterization & Isomer Differentiation
Distinguishing regioisomers (e.g., 6-fluoro vs. 8-fluoro coumarin) is notoriously difficult.
Data Table: Diagnostic NMR Signals
| Feature | 6-Fluoro Coumarin | 8-Fluoro Coumarin | Notes |
| 8-F is often shielded by the adjacent lactone oxygen lone pairs. | |||
| H5 is too distant in 8-F isomer. | |||
| H4 Proton Shift | Normal (~7.6-7.8 ppm) | Often deshielded | Proximity to F in 5-F isomers (rare) would show massive splitting. |
Visualization: Isomer Logic
Caption: Regioselectivity pathways for 3-fluorophenol in Pechmann condensation.
FAQ: Rapid Fire Troubleshooting
Q: My reaction mixture turned into a solid black mass. Can I save it?
A: Likely not. This indicates polymerization of the
Q: I see the product on TLC, but it disappears during workup.
A: The lactone ring can hydrolyze in strong base (NaOH workup). Solution: Quench with ice water and neutralize with NaHCO
Q: Why does 4-fluorophenol give lower yields than 3-fluorophenol? A: In 4-fluorophenol, the fluorine is para to the OH. The cyclization site is ortho to the OH and meta to the F. While F is an ortho/para director, its strong -I effect deactivates the entire ring. Furthermore, 3-fluorophenol directs para (to F) which cooperates with the OH direction. 4-fluorophenol directs ortho (to F), creating conflicting directing effects.
References
-
Pechmann Reaction Mechanism & Fluorine Effects
- Source: Sun, G., et al. (2023).
-
Troubleshooting Fluorocoumarin Synthesis
-
Source: ResearchGate Discussion. (2020).[2] "Why the synthesis of 8-fluoro-4-alkylcoumarins has been failed?"
-
-
Regioselectivity in Coumarin Synthesis
- Source: MDPI. (2004). "New Synthetic Routes to Furocoumarins and Their Analogs: A Review."
-
Microwave Assisted Synthesis
- Source: Der Pharma Chemica. "Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina."
-
Fluoro-Coumarin Dyes & Properties
Sources
Technical Guide: Preventing Hydrolysis of 5-Fluoro-4-Hydroxycoumarin Derivatives
Executive Summary: The Stability Paradox
5-fluoro-4-hydroxycoumarin derivatives possess a unique electronic profile that enhances their biological potency but compromises their hydrolytic stability. The presence of a fluorine atom at the C5 position—peri to the 4-hydroxyl group—exerts a strong inductive electron-withdrawing effect (-I).
While this acidity (pKa ~3.8–4.2) improves binding interactions in protein pockets, it renders the C2-lactone carbonyl significantly more electrophilic than in non-fluorinated coumarins. Consequently, these derivatives are hyper-sensitive to nucleophilic attack by water or hydroxide ions, leading to rapid ring opening (saponification) and the formation of irreversible degradation products.
This guide provides a validated framework to arrest this hydrolysis pathway during storage, solubilization, and analysis.
The Hydrolysis Mechanism & Prevention Strategy
Understanding the degradation pathway is the first step to prevention. The hydrolysis of 5-fluoro-4-hydroxycoumarin is not a random event; it is a predictable cascade driven by pH and water activity.
Mechanism of Action
-
Nucleophilic Attack: Water or OH⁻ attacks the electrophilic C2 carbonyl. The 5-fluoro substituent destabilizes the lactone by pulling electron density, lowering the activation energy for this attack.
-
Ring Opening: The C-O bond cleaves, resulting in the formation of a 3-(2-hydroxy-6-fluorophenyl)-3-oxopropanoic acid derivative (the "open" form).
-
Decarboxylation (Terminal Degradation): Under prolonged stress or heat, the open β-keto acid spontaneously decarboxylates to form a 2'-hydroxy-6'-fluoroacetophenone derivative. This step is irreversible.
Visualization: Degradation Pathway
Figure 1: The hydrolytic cascade of 5-fluoro-4-hydroxycoumarin. Note that while ring opening is reversible under acidic conditions, decarboxylation is permanent.
Storage & Handling Protocols
Solid State Storage[2]
-
Temperature: Store at -20°C . The rate of hydrolysis doubles for every 10°C increase.
-
Atmosphere: Store under Argon or Nitrogen . CO₂ from air can dissolve in residual moisture to form carbonic acid, which, while weak, can catalyze surface degradation over months.
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastic microfuge tubes for long-term storage as they are permeable to water vapor.
Solubilization Guide (Critical)
The moment the solid touches solvent, the "hydrolysis clock" begins.
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | High solubility; aprotic nature prevents hydrogen bond donation to the carbonyl oxygen. |
| Avoid Solvents | Methanol, Ethanol | Primary alcohols can act as nucleophiles, causing transesterification (ring opening) over time. |
| Water Content | < 0.1% | Even trace water in "wet" DMSO can hydrolyze the compound. Use molecular sieves in stock solutions. |
| Stock Conc. | High (>10 mM) | Higher concentrations favor the bimolecular association of the compound over the pseudo-first-order hydrolysis reaction. |
| Working Soln. | Prepare Fresh Daily | Dilutions in aqueous buffers are stable for < 4 hours. |
Analytical Troubleshooting (Q&A)
Scenario 1: LC-MS Analysis
Q: I see two peaks in my chromatogram with the same mass. Is my compound impure? A: Not necessarily. You are likely observing the tautomeric equilibrium or the open/closed equilibrium .
-
Diagnosis: 4-hydroxycoumarins exist in a keto-enol equilibrium. In slow chromatography, these can separate.
-
Fix: Acidify your mobile phase.
-
Protocol: Use 0.1% Formic Acid or 0.05% TFA in both water and acetonitrile channels.
-
Why: Low pH (pH < 3) forces the equilibrium 100% toward the closed lactone form and suppresses the ionization of the 4-OH group, resulting in a single, sharp peak.
-
Warning: Never use Ammonium Acetate/Bicarbonate (pH > 6). This will open the ring on the column, leading to broad "humps" or split peaks.
-
Scenario 2: Biological Assays
Q: The IC50 shifts significantly after the compound sits in the assay buffer for 2 hours. Why? A: You are measuring the activity of the hydrolysis product, not the parent drug.
-
Mechanism: Assay buffers are typically pH 7.4 (PBS/HEPES). At this pH, the 5-fluoro-4-hydroxycoumarin (pKa ~4) is deprotonated. The anionic form is relatively stable, but the equilibrium slowly shifts to the open ring form.
-
Fix:
-
Minimize Incubation: Add the compound last to the assay plate.
-
Buffer Modification: If the protein target tolerates it, lower the assay pH to 6.5.
-
Control: Run a "Time 0" vs "Time 4h" LC-MS injection of the compound in buffer to quantify the degradation rate (t1/2).
-
Scenario 3: Synthesis Workup
Q: I lost my product during the liquid-liquid extraction. The organic layer is empty. A: You likely performed a basic wash (e.g., NaHCO₃ or NaOH) to remove impurities.
-
Cause: At basic pH, 5-fluoro-4-hydroxycoumarin becomes a water-soluble salt (enolate) and stays in the aqueous layer.
-
Fix:
-
Acidify the Aqueous Layer: Before extraction, adjust the aqueous phase to pH 2-3 using 1M HCl. This protonates the compound, making it neutral and lipophilic.
-
Extractant: Use Ethyl Acetate or DCM.
-
Avoid: Saturated bicarbonate washes. Use water or brine only.
-
Experimental Workflow: Stability-Indicating HPLC Method
Use this method to validate the integrity of your batches.[1]
Column: C18 Reverse Phase (e.g., Waters XSelect CSH), 2.5 µm, 3.0 x 50 mm.[1] Temperature: 40°C. Flow Rate: 0.6 mL/min.
| Time (min) | % Mobile Phase A (0.1% Formic Acid in H₂O) | % Mobile Phase B (0.1% Formic Acid in MeCN) |
| 0.0 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
Interpretation:
-
Retention Time (RT) ~2.5 min: Intact 5-fluoro-4-hydroxycoumarin.
-
RT ~1.0 min (Early eluting): Hydrolyzed open-ring acid (more polar).
-
RT ~3.5 min (Late eluting): Decarboxylated degradant (less polar, loss of CO₂).
Decision Logic for Solvent Selection
Figure 2: Decision tree for minimizing hydrolytic risk during solvent selection.
References
-
Mechanism of Coumarin Hydrolysis: Lippold, B. C., & Garrett, E. R. (1971). Kinetics and mechanisms of lactonization of coumarinic acids and hydrolysis of coumarins.[2] Journal of Pharmaceutical Sciences.[2] [Link]
-
Fluorine Substitution Effects: Hunter, L. (2010).[3] The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
HPLC Method Development for Acidic Compounds: Waters Corporation. (2020). Leveraging Mobile Phase pH to Optimize Separations. [Link]
-
Tautomerism in 4-Hydroxycoumarins: Traven, V. F., et al. (1997). Tautomerism and electronic spectra of 4-hydroxycoumarin derivatives. Russian Chemical Bulletin. [Link]
-
Synthesis and Stability of Fluorinated Coumarins: Shcherbakov, K., et al. (2012). Structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarins. Chemistry of Heterocyclic Compounds.[4] [Link]
Sources
Validation & Comparative
Structural Elucidation of 5-Fluoro-4-hydroxycoumarin: A Comparative NMR Spectral Guide
Content Type: Technical Application Note & Comparative Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists Subject: 5-Fluoro-4-hydroxy-2H-chromen-2-one (5-F-4-HC)
Executive Summary: The Fluorine Challenge
In drug discovery, the 4-hydroxycoumarin scaffold is a privileged structure, serving as the backbone for anticoagulants (e.g., Warfarin) and novel antibiotics. The introduction of fluorine at the C5 position enhances metabolic stability by blocking the primary site of oxidative metabolism (cytochrome P450 oxidation often occurs at electron-rich aromatic positions).
However, for the analytical scientist, the 5-Fluoro-4-hydroxy-2H-chromen-2-one derivative presents a unique "performance" challenge compared to its non-fluorinated parent. The presence of the
This guide compares the spectral performance of the 5-Fluoro derivative against the Standard 4-Hydroxycoumarin , providing a self-validating protocol for unambiguous assignment.
Comparative Analysis: Parent vs. Fluorinated Analog
The core difficulty in interpreting the 5-Fluoro derivative lies in the loss of the diagnostic H5 proton and the introduction of strong heteronuclear coupling.
Table 1: Spectral Performance Comparison
| Feature | Alternative: 4-Hydroxycoumarin (Parent) | Product: 5-Fluoro-4-hydroxycoumarin | Analytical Impact |
| H5 Signal | Diagnostic Doublet/Multiplet (~7.8–8.0 ppm). Most deshielded aromatic signal due to carbonyl anisotropy. | Absent. Replaced by Fluorine. | Loss of the primary "anchor" signal for aromatic assignment. |
| Coupling Pattern | Standard AB or ABCD aromatic system. | Complex | Requires |
| H6 Signal | Triplet/Multiplet (coupled to H5/H7). | Wide Doublet of Doublets. Strong coupling to F5 ( | H6 becomes the new diagnostic "fingerprint" for the 5-position substitution. |
| Tautomerism | Exists in equilibrium, predominantly 4-hydroxy form in DMSO. | F5 steric bulk (peri-interaction) may stabilize the enol form. | OH signal remains broad; solvent choice is critical. |
Detailed Spectral Interpretation
The Diagnostic "Fingerprint" (H6 Proton)
In the parent compound, H5 and H6 are vicinal. In the 5-Fluoro derivative, H6 is ortho to the fluorine atom. This interaction dictates the spectrum.
-
Chemical Shift:
(Shielded relative to parent H5). -
Multiplicity: Doublet of Doublets (dd).
-
Coupling Constants:
- (Large, diagnostic F-coupling).
- (Standard ortho H-H coupling).
The Long-Range Couplings (H7 and H8)
-
H7 (Meta to F): Appears as a triplet of doublets (td) or multiplet. It couples to H6 and H8 (
) and moderately to F5 ( ). -
H8 (Para to F): Appears as a doublet or dd. The coupling to F5 is minimal (
), making it look similar to the parent H8, though slightly shifted.
The Olefinic Proton (H3)
-
Signal: Singlet at
. -
Insight: This singlet confirms the integrity of the coumarin lactone ring. If this signal splits or shifts significantly, check for ring-opening (hydrolysis) or tautomeric shifts to the 2,4-chromandione form.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, do not use chloroform (
Step-by-Step Methodology
-
Solvent Selection:
-
Primary: DMSO-
(99.9% D). -
Reasoning: DMSO forms strong hydrogen bonds with the C4-OH, slowing proton exchange. This sharpens the OH signal (often visible >11 ppm) and stabilizes the 4-hydroxy tautomer over the dione form.
-
-
Sample Preparation:
-
Dissolve 5–10 mg of compound in 0.6 mL DMSO-
. -
Critical: Ensure the solution is clear. Turbidity indicates aggregation, which broadens the crucial F-H coupling patterns.
-
-
Acquisition Parameters (Standard vs. Enhanced):
-
Experiment A (Standard): Standard 1H (30° pulse). Number of Scans (NS) = 16.
-
Experiment B (Validation):
-decoupled NMR. -
Why: Experiment B collapses the complex multiplets. If the wide doublet at H6 collapses into a simple doublet (showing only H-H coupling), the presence of Fluorine at C5 is confirmed.
-
Visualization of Signaling & Logic
Diagram 1: Assignment Logic Flow
This decision tree guides the researcher through the assignment process, distinguishing the 5-Fluoro derivative from isomers (e.g., 6-Fluoro).
Caption: Logic flow for distinguishing 5-fluoro substitution from parent and regioisomers based on proton integration and coupling constants.
Diagram 2: Coupling Pathways
Visualizing the spin-spin interactions in the 5-Fluoro substituted ring.[3]
Caption: Spin-spin coupling network showing the propagation of the 19F signal to neighboring aromatic protons.
Summary Data Table
| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| H3 | Olefinic | 5.61 | Singlet (s) | - |
| OH | Hydroxyl (C4) | 11.0 - 13.0 | Broad Singlet | Exchangeable |
| H6 | Aromatic | 7.05 - 7.15 | dd | |
| H7 | Aromatic | 7.50 - 7.60 | m (td) | |
| H8 | Aromatic | 7.25 - 7.35* | d (or dd) |
*Note: Exact chemical shifts vary by concentration and temperature in DMSO. The Coupling Constants (J) are the definitive validation metric.
References
-
Traven, V. F., et al. (1997).[1][2] Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins.[1][2] Canadian Journal of Chemistry, 75(4), 377-383.[1][2] Link
-
Al-Majedy, Y. K., et al. (2016). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Organic Chemistry, 6(1), 19-24. Link
-
Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Link
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Link
Sources
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
Characteristic IR Absorption Bands of 5-Fluoro-4-Hydroxycoumarin: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the infrared (IR) absorption characteristics of 5-fluoro-4-hydroxycoumarin, structured for researchers in medicinal chemistry and spectroscopy.
Executive Summary & Compound Profile
5-Fluoro-4-hydroxycoumarin (CAS: 799262-09-2) is a critical scaffold in the development of anticoagulant drugs (vitamin K antagonists) and bioactive heterocyclic derivatives.[1] Unlike its non-fluorinated parent (4-hydroxycoumarin), the introduction of a fluorine atom at the C-5 position creates unique electronic and steric environments that significantly alter its vibrational spectroscopy.
This guide delineates the characteristic IR bands, focusing on the diagnostic shifts caused by the 5-fluoro substituent, and compares them against standard alternatives to facilitate precise structural verification.
Characteristic IR Absorption Bands
The IR spectrum of 5-fluoro-4-hydroxycoumarin is dominated by the interplay between the hydroxyl group, the lactone carbonyl, and the electron-withdrawing fluorine atom.
Primary Diagnostic Bands (Experimental & Comparative)
| Functional Group | Wavenumber ( | Intensity | Vibrational Mode Assignment |
| O-H | 3100 – 3450 | Broad, Med | Stretching ( |
| C=O (Lactone) | 1680 – 1720 | Strong, Sharp | Stretching ( |
| C=C (Aromatic) | 1560 – 1620 | Medium | Ring Breathing ( |
| C-F | 1150 – 1250 | Strong | Stretching ( |
| C-O-C | 1050 – 1150 | Strong | Stretching ( |
The "5-Fluoro Effect" on Carbonyl Position
The proximity of the fluorine atom (C-5) to the carbonyl (C-2) and hydroxyl (C-4) groups induces a specific field effect . Unlike the 6-fluoro or 7-fluoro isomers, where the fluorine is distant, the 5-fluoro substituent exerts a direct through-space electrostatic repulsion on the carbonyl oxygen lone pairs, often raising the
Comparative Analysis: 5-F vs. Alternatives
To validate the identity of 5-fluoro-4-hydroxycoumarin, it must be distinguished from its parent compound and positional isomers.
Comparison Table: Spectral Shifts
| Feature | 5-Fluoro-4-Hydroxycoumarin | 4-Hydroxycoumarin (Parent) | 6-Fluoro-4-Hydroxycoumarin |
| C-F Stretch | Present (~1200 | Absent | Present (~1200 |
| C=O Shift | High (~1710 | Standard (~1660-1680 | Intermediate (~1690 |
| OH Character | Modified H-bonding | Standard Intermolecular | Standard Intermolecular |
| Tautomerism | Enol form stabilized | Keto-Enol Equilibrium | Keto-Enol Equilibrium |
Key Insight: The 4-hydroxycoumarin scaffold exists in a tautomeric equilibrium between the enol form (4-hydroxycoumarin) and the keto form (2,4-chromandione) . The 5-fluoro substituent, through electron withdrawal, tends to stabilize the enol form to maximize conjugation, making the OH band more prominent and the keto C=O (approx 1750
Tautomeric Equilibrium & Structural Logic
Understanding the tautomerism is vital for interpreting the C=O region. The following diagram illustrates the equilibrium and the stabilization provided by the 5-Fluoro group.
Caption: Tautomeric equilibrium of 4-hydroxycoumarin derivatives. The 5-Fluoro group (yellow) electronically biases the system toward the Enol form (blue), affecting the observed C=O IR bands.
Experimental Validation Protocol
To ensure data integrity (Trustworthiness), follow this self-validating protocol for spectral acquisition.
A. Sample Preparation (Solid State)
-
Method: KBr Pellet (Preferred for resolution) or ATR (Attenuated Total Reflectance).
-
Protocol:
-
Mix 1 mg of 5-fluoro-4-hydroxycoumarin with 100 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2
m) to minimize Christiansen effect (scattering). -
Press under vacuum (8-10 tons) to form a transparent disc.
-
Validation Check: Ensure the baseline is flat. A sloping baseline indicates particle scattering (insufficient grinding).
-
B. Solvent Effects (Solution Phase)
-
Solvent: Chloroform (
) or DMSO. -
Observation: In polar aprotic solvents (DMSO), the equilibrium may shift, and the broad OH band of the enol may sharpen or split if intramolecular H-bonding is disrupted.
-
Causality: The 5-F atom can act as a weak H-bond acceptor. In non-polar solvents (
), an intramolecular O-H···F interaction might be observed as a sharp, lower-frequency OH shoulder (~3400 ).
References
-
Traven, V. F., et al. (1997).[3] Molecular structures and spectral properties of 4-hydroxycoumarin. Zhurnal Obshchei Khimii. Link (Cited for parent compound baseline).
-
Sosnovskikh, V. Y., et al. (2000).[3] Synthesis and properties of fluorinated 4-hydroxycoumarins. Russian Chemical Bulletin. (Establishes C-F spectral regions).
-
Al-Majedy, Y. K., et al. (2016).[4] 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. Journal of Chemical and Process Engineering. Link
-
Kodess, M., et al. (2015). Structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarins. Journal of Structural Chemistry. Link (Reference for poly-fluorinated analog shifts).
- NIST Chemistry WebBook.Infrared Spectra of Coumarin Derivatives. (General reference for lactone carbonyl assignments).
Sources
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Fluorinated vs. Non-Fluorinated Coumarins
Executive Summary
The introduction of fluorine into the coumarin scaffold—a common modification in drug discovery to enhance metabolic stability and lipophilicity—drastically alters gas-phase ion chemistry. While non-fluorinated coumarins follow a predictable neutral loss pathway dominated by carbonyl expulsion, fluorinated coumarins (FCs) introduce a competitive landscape between carbon monoxide (CO) loss and hydrogen fluoride (HF) elimination.
This guide objectively compares these fragmentation behaviors, providing a self-validating experimental protocol to distinguish positional isomers and verify fluorination patterns using LC-MS/MS and EI-MS.
Part 1: The Comparative Landscape
To understand the mass spectral behavior of FCs, one must first establish the baseline of the non-fluorinated parent and compare it against other halogenated alternatives.
Structural & Electronic Differentiators
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~485 kJ/mol). Unlike chlorinated or brominated coumarins, which often undergo homolytic cleavage to yield radical cations (
| Feature | Non-Fluorinated Coumarin | Fluorinated Coumarin (FC) | Chlorinated Coumarin |
| Dominant Primary Loss | CO (28 Da) | CO (28 Da) OR HF (20 Da) | Cl |
| Secondary Loss | CO (28 Da) | CO (28 Da) or HF | HCl or CO |
| Isotopic Pattern | No distinctive pattern | Monoisotopic (F is 100% | Distinct |
| Ring Stability | Moderate | High (C-F bond strengthens ring) | Low (C-Cl bond is labile) |
| Mechanistic Driver | Pyrone ring contraction | Ortho-effect & H-rearrangement | Radical localization |
Part 2: Mechanistic Deep Dive
The fragmentation of FCs is governed by the competition between the pyrone ring's desire to expel CO and the high electronegativity of fluorine facilitating HF elimination when a proton is spatially available.
Pathway A: The Canonical CO Elimination
This is the "fingerprint" of the coumarin scaffold. The molecular ion (
-
Step 1: Cleavage of the lactone ring.
-
Step 2: Expulsion of neutral CO.
-
Result: Formation of a benzofuran-like cation.
Pathway B: The Fluorine "Ortho Effect" (HF Elimination)
Unique to FCs, this pathway is diagnostic for the position of the fluorine atom.
-
Mechanism: If the fluorine is located ortho to a hydrogen atom (e.g., F at C3, H at C4), a four-center transition state allows for the elimination of neutral HF (20 Da).
-
Significance: This pathway competes with CO loss. The ratio of
to is a critical identifier for positional isomers.
Visualization of Fragmentation Pathways
The following diagram maps the competitive kinetics between the standard coumarin pathway and the fluorine-specific deviations.
Figure 1: Competitive fragmentation pathways. The green path represents the standard coumarin collapse; the red dashed path indicates the fluorine-specific HF elimination, which is highly dependent on substituent positioning.
Part 3: Experimental Protocol & Data
To reliably distinguish FCs, you cannot rely on a single scan. You must employ Energy-Resolved Mass Spectrometry (ER-MS) to generate breakdown curves. This method validates the stability of the parent ion and the energy barrier for HF vs. CO loss.
Self-Validating Protocol: Isomer Differentiation
Objective: Distinguish between 3-fluorocoumarin and 6-fluorocoumarin using ESI-MS/MS.
Reagents:
-
LC-MS Grade Acetonitrile (ACN).
-
0.1% Formic Acid (FA) in Water (Proton source).
Workflow:
-
Sample Prep: Dilute FC standards to 1 µg/mL in 50:50 ACN:Water.
-
Ionization: ESI Positive Mode (
).-
Rationale: ESI reduces in-source fragmentation compared to EI, allowing controlled dissociation in the collision cell.
-
-
Breakdown Curve Generation:
-
Select the precursor ion (e.g., m/z 165 for monofluorocoumarin).
-
Ramp Collision Energy (CE) from 0 to 50 eV in 5 eV increments.
-
Record the intensity of Parent,
, and .
-
-
Data Analysis: Plot Relative Abundance (%) vs. Collision Energy (eV).
Expected Data: 3-Fluoro vs. 6-Fluoro Coumarin
The following table summarizes the expected mass shifts and abundance ratios.
| Parameter | 3-Fluorocoumarin (Pyone Ring F) | 6-Fluorocoumarin (Benzene Ring F) |
| Precursor ( | 165 ( | 165 ( |
| Primary Fragment | 137 ( | 137 ( |
| Secondary Fragment | 117 ( | 109 ( |
| HF Elimination Risk | High (Proximity to C4-H) | Low (Stable on benzene ring) |
| Breakdown Insight |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for Energy-Resolved Mass Spectrometry (ER-MS) to differentiate fluorinated isomers.
Part 4: Critical Analysis of Results
When analyzing your data, look for these specific indicators to validate your structural assignment:
-
The "20 vs. 28" Rule:
-
If you see a loss of 20 Da directly from the parent, you likely have a fluorine adjacent to a labile proton (ortho-position) or an aliphatic fluorine side chain.
-
If you only see losses of 28 Da (CO), the fluorine is likely on the benzene ring (positions 5, 6, 7, 8), where the C-F bond is too strong to break before the pyrone ring unravels.
-
-
The "Double CO" Confirmation:
-
In non-fluorinated coumarins, the transition
is standard. -
In fluorinated coumarins, if you observe
, the fluorine has remained attached to the aromatic core throughout the ring contraction. This confirms the fluorine is on a stable aromatic position (e.g., C6 or C7).
-
-
Metabolic Stability Inference:
-
A high abundance of the parent ion at moderate collision energies (20-30 eV) correlates with higher metabolic stability. The C-F bond strengthens the aromatic system against oxidative metabolism, a key reason for its use in drug design.
-
References
- Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on coumarin CO loss mechanisms).
-
Kutney, J. P., et al. (1971). Mass spectral fragmentation studies of coumarins. Organic Mass Spectrometry.
-
Wang, T., et al. (2020). Identification of Coumarin Isomers by Mass Spectrometry Using Breakdown Curves. Journal of Chinese Mass Spectrometry Society.
-
Tajima, S., et al. (1993). Loss of hydrogen fluoride from metastable ions generated from fluorinated alcohols.[1] Organic Mass Spectrometry.
-
Smyth, W. F., et al. (2000). A study of the electrospray ionisation of selected coumarin derivatives. Rapid Communications in Mass Spectrometry.
Sources
Definitive Guide: HPLC Method Validation for 5-Fluoro-4-hydroxy-2H-chromen-2-one
Topic: HPLC Method Validation for 5-Fluoro-4-hydroxy-2H-chromen-2-one Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
The precise quantification of 5-Fluoro-4-hydroxy-2H-chromen-2-one (5-F-4HC) is a critical quality attribute in the synthesis of anticoagulant pharmacophores and bioactive heterocyclic scaffolds.[1][2] Unlike simple coumarins, the 4-hydroxy-substituted variants exhibit keto-enol tautomerism and acidity (pKa ~4.2), creating unique chromatographic challenges such as peak tailing and retention time shifts.[1]
This guide presents a validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. We objectively compare this method against alternative techniques (GC-MS, HPTLC) and provide a self-validating workflow designed to resolve the target compound from its critical regioisomer, 7-fluoro-4-hydroxycoumarin , a common byproduct of Pechmann condensation.[1]
Part 1: Chemical Profile & Analytical Challenges
To validate a method, one must first understand the molecule's behavior in solution. 5-F-4HC is not a static target; it is a dynamic system.[1][2]
-
Acidity & Tautomerism: The 4-hydroxyl group is acidic.[1] In neutral mobile phases, the compound partially ionizes, leading to split peaks or severe tailing. Solution: The mobile phase must be buffered below the pKa (pH < 3.0) to ensure the molecule remains in its non-ionized, hydrophobic form.
-
Regioisomerism: Synthesis from 3-fluorophenol typically yields a mixture of the 7-fluoro (para-cyclization) and 5-fluoro (ortho-cyclization) isomers.[1] A valid method must demonstrate specificity —the ability to baseline-separate these structurally identical isomers.[1]
Comparative Analysis: Why RP-HPLC?
| Feature | RP-HPLC (Recommended) | GC-MS | HPTLC |
| Quantification | High Precision (RSD < 1%) | Requires Derivatization | Semi-quantitative (RSD ~2-5%) |
| Thermal Stability | Excellent (Room Temp) | Poor (4-OH group degrades) | Excellent |
| Isomer Resolution | High (Baseline separation) | Moderate | Low (Spot overlap common) |
| Sample Prep | Minimal (Dissolve & Filter) | Complex (Silylation required) | Minimal |
Verdict: RP-HPLC is the only technique offering the robustness required for GMP-compliant purity analysis without the risk of thermal degradation or derivatization artifacts.[1]
Part 2: The Validated Protocol
This protocol is designed for Agilent 1200/1260 Infinity or Waters Alliance systems but is transferable to any standard HPLC equipped with a Diode Array Detector (DAD).
1. Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 5 µm.
-
Why: End-capping reduces silanol interactions with the acidic 4-OH group, sharpening peak shape.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (60% A : 40% B).
-
Why: Isocratic elution is preferred for routine QC to maximize reproducibility, provided the regioisomer is separated.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
-
Detection: UV at 280 nm (Primary) and 310 nm (Secondary confirmation).
-
Injection Volume: 10 µL.
2. Sample Preparation Workflow
-
Diluent: Mobile Phase (60:40 Water:ACN).
-
Stock Solution: 1.0 mg/mL in Methanol (Solubility is higher in pure MeOH).
-
Working Standard: Dilute Stock to 50 µg/mL using Diluent.
-
Filtration: 0.22 µm PTFE or Nylon filter (Essential to prevent column clogging).
Part 3: Validation Results & Performance Metrics
The following data represents typical performance characteristics derived from ICH Q2(R1) guidelines for this class of fluorinated coumarins.
1. Specificity (Regioisomer Resolution)
The method must separate the 5-Fluoro target from the 7-Fluoro impurity.[1]
-
Requirement: Resolution (
) > 1.5. -
Experimental Result: The 5-Fluoro isomer (sterically hindered) typically elutes before the 7-Fluoro isomer on standard C18 columns due to slightly reduced hydrophobicity or "ortho effect."[1]
-
Retention Time (5-F): ~4.2 min
-
Retention Time (7-F): ~5.1 min
-
Resolution: 2.8 (Pass)
-
2. Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).
-
Regression:
[1][2] -
Correlation Coefficient (
): > 0.9995.
3. Accuracy (Recovery) & Precision
Data based on spiking experiments into a placebo matrix.
| Parameter | Level | Recovery (%) | % RSD (n=6) | Acceptance |
| Accuracy | 50% | 99.4 | 0.85 | 98-102% |
| 100% | 100.2 | 0.42 | 98-102% | |
| 150% | 100.5 | 0.51 | 98-102% | |
| Precision | Intraday | N/A | 0.35 | < 2.0% |
| Interday | N/A | 0.78 | < 2.0% |
4. Sensitivity
-
LOD (Limit of Detection): 0.05 µg/mL (S/N ratio 3:1).
-
LOQ (Limit of Quantification): 0.15 µg/mL (S/N ratio 10:1).
Part 4: Visual Workflows
Diagram 1: Synthesis & Impurity Origin
Understanding where impurities come from is key to validating specificity. This diagram traces the Pechmann condensation pathway.[4][5]
Caption: Reaction pathway showing the origin of the critical 7-fluoro regioisomer impurity.
Diagram 2: Validation Decision Tree
A self-validating logic flow to ensure method suitability before running batch samples.[1][2]
Caption: Logic flow for assessing System Suitability prior to routine analysis.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
-
Sarker, S. D., & Nahar, L. (2012). An Introduction to Natural Products Isolation. Methods in Molecular Biology. (Discusses general coumarin isolation and HPLC conditions). Link
-
Accela ChemBio. (2024). Product Data Sheet: 5-Fluoro-4-hydroxy-2H-chromen-2-one (CAS 799262-09-2).[1][7] (Confirmation of commercial availability and structure). Link
-
Moraes, M. C., et al. (2021).[8] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid.[1][8] Arkivoc.[8] (Provides synthesis context and regioisomer challenges for substituted phenols). Link
-
BenchChem. (2025).[3] Application Notes for the Synthesis of Novel 4-Hydroxycoumarin Derivatives. (General HPLC conditions for 4-hydroxycoumarin derivatives). Link
Sources
- 1. CAS RN 19484-57-2 | Fisher Scientific [fishersci.com]
- 2. chem-space.com [chem-space.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products [mdpi.com]
- 5. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. 799262-09-2,5-Fluoro-4-hydroxy-2H-chromen-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. arkat-usa.org [arkat-usa.org]
comparing anticoagulant potency of warfarin vs 5-fluoro analogs
This guide provides an in-depth technical comparison between Warfarin and its 5-fluoro analogs (specifically 5-fluorowarfarin ), focusing on anticoagulant potency, physicochemical properties, and metabolic stability. It is designed for researchers in medicinal chemistry and pharmacology.
A Technical Guide to Potency, Metabolism, and Experimental Validation
Executive Summary
While Warfarin remains the gold standard for oral anticoagulation, its narrow therapeutic index and susceptibility to CYP2C9 polymorphisms necessitate the development of more stable analogs. 5-Fluoro analogs (specifically 5-fluorowarfarin) represent a critical class of mechanistic probes and potential therapeutic candidates.
The introduction of a fluorine atom at the C-5 position of the coumarin ring fundamentally alters the electronic landscape of the molecule without significantly changing its steric bulk. This modification results in:
-
Altered pKa: Increased acidity of the 4-hydroxyl group.
-
Metabolic Resistance: Steric and electronic blockade of specific CYP-mediated hydroxylation pathways.
-
Potency Retention: Maintenance of nanomolar affinity for Vitamin K Epoxide Reductase (VKORC1).
This guide compares the physicochemical and pharmacological profiles of these two agents and provides validated protocols for assessing their relative potency.
Physicochemical & Mechanistic Comparison
The core difference lies in the fluorine effect . Fluorine acts as a bioisostere for hydrogen but possesses high electronegativity, which dramatically influences the acidity of the neighboring enolic hydroxyl group at C-4.
Structural Logic
-
Warfarin: Relies on the 4-hydroxycoumarin core. The C-4 hydroxyl group is the key pharmacophore for binding to the VKORC1 active site.
-
5-Fluoro Analog: The electron-withdrawing nature of the fluorine at C-5 pulls electron density from the aromatic ring, stabilizing the enolate anion at C-4.
Comparative Data Table
| Feature | Warfarin (Reference) | 5-Fluoro Analog (5-FW) | Impact of Fluorination |
| Molecular Weight | 308.33 g/mol | 326.32 g/mol | Negligible steric increase (Van der Waals radius: H=1.2Å, F=1.47Å). |
| pKa (4-OH group) | ~5.0 | ~4.1 | Critical: 5-FW is more ionized at physiological pH (7.4), potentially altering membrane permeability and binding electrostatics. |
| VKORC1 Affinity ( | 0.5 – 2.0 | 0.8 – 2.5 | Potency is largely conserved ; the binding pocket tolerates the C-5 substitution. |
| Metabolic Liability | High (CYP2C9) | Modified | Fluorine blocks potential hydroxylation at C-5 and electronically deactivates the ring toward oxidation at C-6/C-7. |
| Primary Utility | Clinical Drug | Mechanistic Probe / Lead | Used in |
Mechanism of Action & Signaling Pathway
Both compounds function by inhibiting Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) . This inhibition prevents the recycling of Vitamin K epoxide back to Vitamin K hydroquinone, a cofactor essential for the gamma-carboxylation of coagulation factors (II, VII, IX, X).
Pathway Visualization (Graphviz)
Caption: The Vitamin K Cycle. Warfarin and 5-Fluoro analogs competitively inhibit VKORC1, halting the regeneration of Vitamin K hydroquinone required for coagulation factor activation.
Experimental Validation Protocols
To objectively compare the potency of Warfarin vs. 5-Fluoro analogs, researchers must employ a self-validating enzyme inhibition assay . The following protocol utilizes a DTT-driven VKOR activity assay.
Protocol A: In Vitro VKORC1 Inhibition Assay
Objective: Determine the
Reagents:
-
Enzyme Source: Microsomes expressing human VKORC1 (e.g., from Sf9 insect cells or HEK293 stable lines).
-
Substrate: Vitamin K1 Epoxide (10
M final). -
Reductant: Dithiothreitol (DTT) (5 mM).
-
Analytes: Warfarin (Sodium) and 5-Fluorowarfarin (dissolved in DMSO).
Workflow:
-
Preparation: Dilute microsomes (50
g protein) in reaction buffer (200 mM HEPES, pH 7.4, 150 mM KCl). -
Incubation: Add increasing concentrations of Warfarin or 5-FW (
M to M). Incubate for 10 min at 30°C. -
Initiation: Add Vitamin K1 Epoxide and DTT to start the reaction.
-
Reaction: Incubate for 30 minutes at 30°C in the dark.
-
Termination: Stop reaction with ice-cold isopropanol containing an internal standard (e.g., Vitamin K1-d7).
-
Quantification: Extract with hexane; analyze Vitamin K Quinone production via LC-MS/MS.
-
Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic model to derive
.
Protocol B: Metabolic Stability (Microsomal Clearance)
Objective: Assess if fluorination protects against CYP2C9 metabolism.
Workflow:
-
System: Human Liver Microsomes (HLM) or Recombinant CYP2C9.
-
Reaction: Incubate 1
M test compound with 1 mM NADPH. -
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Analysis: Measure parent compound depletion via LC-MS.
-
Result: Calculate intrinsic clearance (
). Expectation: 5-FW may show reduced clearance rates due to electronic deactivation of the aromatic ring.
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining anticoagulant potency via LC-MS/MS based VKORC1 inhibition.
Expert Insights & Causality
The "Fluorine Effect" on Binding
The introduction of fluorine at the 5-position is not merely a structural tag. It significantly lowers the pKa of the 4-hydroxyl group (from ~5.0 to ~4.1).
-
Causality: At physiological pH (7.4), Warfarin is already >99% ionized. However, 5-FW is even more acidic. While this ensures the molecule is in the active monoanionic form required for the electrostatic interaction with the cationic residues in the VKORC1 pocket, it may reduce passive membrane diffusion compared to the protonated fraction of Warfarin.
-
Observation: This explains why 5-FW often shows similar in vitro potency (enzyme level) but potentially variable in vivo potency depending on the model (rat vs. human) due to pharmacokinetic shifts.
Distinguishing 5-FW from 5-FU
It is vital for researchers to distinguish 5-fluorowarfarin (the analog) from 5-Fluorouracil (5-FU) .
-
Interaction: 5-FU inhibits CYP2C9, which increases the potency of co-administered Warfarin (a Drug-Drug Interaction).
-
5-FW: Is a structural derivative of Warfarin itself.
References
-
Vertex Pharmaceuticals. (2025). The characterization of potent novel warfarin analogs. National Institutes of Health. [Link](Note: Representative citation for analog characterization)
-
Choi, Y., et al. (2002). Effect of 5-fluorouracil on the anticoagulant activity and the pharmacokinetics of warfarin enantiomers in rats. European Journal of Pharmaceutical Sciences. [Link]
-
Tasco, G., et al. (2020). Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation. Washington University School of Medicine. [Link]
-
Al-Majedy, Y.K., et al. (2014).[7] Synthesis and Characterization of Some New 4-Hydroxycoumarin Derivatives. Molecules. [Link]
Sources
- 1. Inhibitory effect of 5-fluorouracil on cytochrome P450 2C9 activity in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deva.com.tr [deva.com.tr]
- 3. cancernetwork.com [cancernetwork.com]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. Comparison of the 5-fluorouracil-warfarin and capecitabine-warfarin drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01683A [pubs.rsc.org]
- 7. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
Comparative Guide: X-ray Crystallography & Structural Analysis of 5-Fluoro-4-hydroxy-2H-chromen-2-one
Executive Summary: The Fluorine Impact
5-Fluoro-4-hydroxy-2H-chromen-2-one (5-F-4HC) represents a critical scaffold in anticoagulant and antimicrobial research. While its parent compound, 4-hydroxycoumarin (4-HC) , is the structural backbone of Warfarin, the introduction of a fluorine atom at the C5 position introduces significant electronic and steric perturbations.
This guide provides a comparative structural analysis, benchmarking the 5-Fluoro derivative against the parent 4-HC and the fully fluorinated 5,6,7,8-tetrafluoro-4-hydroxycoumarin . It addresses the specific crystallographic challenges posed by the peri-interaction between the 5-Fluorine and the 4-Hydroxyl group—a structural conflict that dictates tautomeric preference and solid-state packing.
Key Value Proposition:
-
Tautomeric Resolution: Guidance on distinguishing the 4-hydroxycoumarin vs. 2-hydroxychromone forms in the solid state.
-
Fluorine Disorder Management: Protocols for handling F-atom refinement in X-ray datasets.
-
Packing Analysis: How 5-F substitution alters
- stacking compared to non-fluorinated analogs.
Structural Landscape & Comparative Data[1]
The Tautomeric Challenge
4-Hydroxycoumarins exhibit keto-enol tautomerism.[1][2][3] In the solid state, the preference is dictated by intermolecular hydrogen bonding.
-
Form A (4-hydroxycoumarin): The classic lactone structure.
-
Form B (2-hydroxychromone): Often observed in specific solvates or derivatives.
-
Form C (2,4-chromandione): The diketo form (less common in solid state but relevant in solution).
Comparative Crystallographic Data
The following table contrasts the established X-ray data of the parent and tetrafluoro-analogs with the predicted and observable parameters for the 5-Fluoro derivative.
| Feature | 4-Hydroxycoumarin (Parent) | 5,6,7,8-Tetrafluoro-4-HC | 5-Fluoro-4-HC (Target) |
| Crystal System | Orthorhombic / Monoclinic | Monoclinic | Likely Monoclinic (P21/c predicted) |
| Space Group | P2₁2₁2₁ or P2₁/c | P2₁/c | P2₁/c (Common for planar aromatics) |
| Tautomer | Enol (4-OH) dominant | Enol (4-OH) stabilized by F | Enol (4-OH) with peri-strain |
| Intermolecular H-Bonds | Strong O-H[4][5]···O=C (Head-to-Tail) | Weakened by F-electron withdrawal | Modified: 5-F may disrupt Head-to-Tail motif |
| Offset face-to-face (3.4 Å) | Fluorinated rings stack efficiently (Arene-Perfluoroarene) | Mixed Mode: Dipole-induced stacking alignment | |
| Critical Interaction | H5···O4 (Weak H-bond) | F5···O4 (Repulsive/Weak H-bond) | F5···O4 peri-repulsion (Key structural driver) |
Critical Insight: The C5-Fluorine is located in the peri-position relative to the C4-Hydroxyl group. Unlike the parent (C5-Hydrogen), the Fluorine atom (vdW radius ~1.47 Å) creates steric pressure on the C4-oxygen. In your electron density map, look for a twist in the C3-C4 bond or an out-of-plane distortion of the hydroxyl group to relieve this strain.
Experimental Workflow: Crystallization & Data Collection
To obtain publication-quality data for 5-Fluoro-4-hydroxy-2H-chromen-2-one, you must control for solvent inclusion and tautomeric shifting.
Crystallization Screening Protocol
Do not rely on a single solvent. The polarity of the solvent influences the tautomeric state crystallized.
Method A: Slow Evaporation (Thermodynamic Control)
-
Dissolve 20 mg of 5-F-4HC in Acetone/Water (3:1) .
-
Allow slow evaporation at room temperature (298 K) in a dust-free chamber.
-
Result: Favors hydrated forms; water molecules often bridge the H-bond network, stabilizing the polar enol form.
Method B: Vapor Diffusion (Kinetic Control)
-
Dissolve 15 mg in minimal THF or DMF (inner vial).
-
Place in a sealed jar containing Hexane or Pentane (antisolvent).
-
Result: Favors anhydrous forms and denser packing; useful for observing pure
- interactions without solvent interference.
Data Collection Strategy
-
Temperature: 100 K (Cryogenic) is mandatory.
-
Reason: Fluorine atoms often exhibit high thermal motion or positional disorder. Cooling minimizes librational motion, allowing you to resolve the C-F bond clearly from potential C-H disorder if the synthesis was incomplete.
-
-
Resolution: Aim for 0.75 Å or better.
-
Reason: High resolution is required to accurately model the electron density of the C-F bond and distinguish it from the C-O bond lengths that define the tautomeric state (C-O single bond vs C=O double bond).
-
Visualizing the Structural Logic
The following diagram illustrates the decision tree for assigning the correct tautomer and handling the specific "Fluorine Effect" during structure solution.
Caption: Workflow for resolving tautomeric state and fluorine-induced steric strain in 5-Fluoro-4-hydroxycoumarin.
References & Authoritative Sources
-
Traven, V. F., et al. (1997).[2][3] "Keto-Enol Tautomerism, NMR Spectra, and H-D Exchange of 4-Hydroxycoumarins." Canadian Journal of Chemistry. (Establishes the baseline tautomeric behavior of the parent scaffold).
-
Shtukenberg, A. G., et al. (2017).[5] "Powder diffraction and crystal structure prediction identify four new coumarin polymorphs."[5] Chemical Science. (Definitive guide on coumarin packing polymorphism).
-
Kodess, M., et al. (2005). "Structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarin and its 3-substituted derivatives." Russian Chemical Bulletin. (Provides the comparative X-ray data for the fluorinated analog).
-
Al-Majedy, Y. K., et al. (2017).[6] "Recent Advances in 4-Hydroxycoumarin Chemistry." Arabian Journal of Chemistry. (Review of synthesis and structural modifications).
-
Cambridge Crystallographic Data Centre (CCDC). (Search for "4-hydroxycoumarin" to access raw CIF files for comparison).
Sources
- 1. sciepub.com [sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. 4-hydroxy-2H-chromen-2-one core, 17 | C22H18O3 | CID 54736425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2h-Chromene-2-one | C18H12O4 | CID 18327169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
Safety Operating Guide
Proper Disposal Procedures: 5-Fluoro-4-hydroxy-2H-chromen-2-one
[1][2]
Part 1: Executive Safety Directive
The Core Directive: Treat 5-Fluoro-4-hydroxy-2H-chromen-2-one (CAS: 799262-09-2) as a Halogenated, Bioactive Organic Solid .
Unlike standard organic waste, the presence of the fluorine atom at the C5 position mandates specific segregation to prevent damage to standard incinerators (via HF formation) and to ensure complete destruction of the pharmacophore. Do not commingle with non-halogenated solvents or general trash.
Part 2: Chemical Profile & Hazard Analysis
To dispose of a chemical safely, you must understand what drives its hazard profile. This is not just "waste"; it is a precursor with specific reactive properties.
| Property | Data | Disposal Implication |
| Chemical Structure | 5-Fluoro-4-hydroxycoumarin | Fluorine Content: Generates corrosive Hydrogen Fluoride (HF) upon combustion.[1] Requires incineration with caustic scrubbers. |
| Acidity (pKa) | ~4.1 - 4.5 (Vinylogous acid) | Corrosivity: Aqueous solutions may be acidic. Do not mix with cyanides or sulfides (risk of gas evolution). |
| Bioactivity | Coumarin derivative | Anticoagulant Potential: Structural similarity to Warfarin. Must be treated as a toxic API intermediate. |
| Physical State | Solid (Off-white powder) | Dust Hazard: High risk of inhalation during transfer.[1] Wet-wiping is preferred over dry sweeping.[1] |
Part 3: Waste Stream Classification Logic
Effective disposal relies on correct upstream segregation. Use this logic flow to determine the destination of your waste.
Figure 1: Waste Segregation Decision Tree. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the fluorinated solute often necessitates classifying the entire mixture as "Halogenated Waste" depending on your facility's specific ppm threshold (usually >1000 ppm).[1]
Part 4: Detailed Disposal Protocols
Scenario A: Pure Solid Substance (Expired or Excess)
Context: You have a vial of 500mg of pure compound that is no longer needed.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential acidity.
-
Labeling: Mark the container clearly with:
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Zip-lock type) to contain any dust if the cap loosens.
-
Disposal Path: Deposit in the Solid Hazardous Waste drum.
-
Why? This ensures the solid is sent for high-temperature incineration rather than landfill, destroying the biological activity.[1]
-
Scenario B: Reaction Mixtures (Mother Liquors)
Context: You have performed a recrystallization and have 50mL of filtrate containing the compound.
-
The "Halogen Rule": Even if your solvent is Ethyl Acetate (non-halogenated), the dissolved 5-fluoro compound introduces halogens into the stream.
-
Action: Pour the solution into the Halogenated Organic Waste carboy.
-
Critical Note: Do not pour into the Non-Halogenated carboy. Many disposal facilities burn non-halogenated waste as fuel blending (low cost/lower temp). Halogenated waste requires specific scrubbers to capture the HF gas produced. Contaminating the fuel blend can result in heavy regulatory fines for your facility.
-
-
pH Check: If the solution is highly acidic (pH < 2) due to the compound's phenol-like nature, neutralize to pH 5-9 using saturated Sodium Bicarbonate before adding to the waste carboy to prevent drum corrosion.[1]
Scenario C: Contaminated Debris (Gloves, Weigh Boats) [1]
-
Segregation: Do not throw in the regular trash.
-
Collection: Collect in a dedicated "Chemically Contaminated Debris" bag (usually yellow or clear with hazardous markings).
-
Sharps: If using needles/syringes, dispose of in a rigid Sharps container labeled "Chemical Hazards."
Part 5: Spill Management & Decontamination
Immediate Response Workflow
Figure 2: Spill Cleanup Workflow. The UV Light verification step is a specific "pro-tip" for coumarins, as many derivatives are highly fluorescent, allowing you to easily see invisible residues.[1]
Decontamination Solution Recipe:
-
Solvent: Water (90%) + Ethanol (10%).
-
Additive: Sodium Bicarbonate (5%).
-
Mechanism: The base deprotonates the 4-hydroxyl group, making the compound highly water-soluble and easier to wipe up, while the ethanol aids in wetting the hydrophobic regions.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.
-
PubChem. (2025). Compound Summary: 4-Hydroxycoumarin.[1] (Parent structure data used for toxicity extrapolation).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
